molecular formula C15H15F3N2O2S B2652623 N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide CAS No. 337924-16-0

N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide

Número de catálogo: B2652623
Número CAS: 337924-16-0
Peso molecular: 344.35
Clave InChI: XENMMTNFZOPHCZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide (CAS 337924-30-8) is a synthetic sulfamide derivative of interest in medicinal chemistry and biological research. Sulfamide derivatives are a significant class of compounds known for their wide spectrum of pharmacological activities. The core sulfonamide functional group, a key feature in this molecule, has historically been the basis for broad-spectrum synthetic antimicrobial agents and is present in a diverse range of modern therapeutics, including diuretics, anticonvulsants, and antimalarials . The molecular structure of this compound incorporates a benzyl group and a 3-(trifluoromethyl)benzyl moiety. The trifluoromethyl group is a common and valuable motif in contemporary drug discovery due to its ability to influence the electronic properties, metabolic stability, and lipophilicity of a molecule, which can in turn affect its bioavailability and binding affinity to biological targets . While the specific biological profile of N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide is a subject for ongoing investigation, research into structurally related N-trifluoromethylthio sulfonimidamides has demonstrated potent antimycobacterial activity against Mycobacterium tuberculosis , with some analogs showing Minimum Inhibitory Concentration (MIC) values as low as 4–8 μg/mL, comparable to first-line antibiotics . This suggests potential research applications for this sulfamide compound in exploring new anti-infective agents. Furthermore, the presence of the sulfamide backbone makes it a relevant candidate for studying enzyme inhibition mechanisms, as sulfonamides are known to act as competitive inhibitors of enzymes such as dihydropteroate synthase (DHPS) in bacterial folate synthesis . This compound is supplied for research purposes such as biological screening, structure-activity relationship (SAR) studies, and as a building block in the synthesis of more complex chemical entities. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

1-phenyl-N-[[3-(trifluoromethyl)phenyl]methylsulfamoyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F3N2O2S/c16-15(17,18)14-8-4-7-13(9-14)11-20-23(21,22)19-10-12-5-2-1-3-6-12/h1-9,19-20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XENMMTNFZOPHCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide, a molecule of significant interest in contemporary medicinal chemistry. By integrating established principles of organic synthesis and pharmacology with insights from closely related structural analogs, this document serves as a vital resource for researchers, scientists, and professionals engaged in drug discovery and development. We will explore the compound's structural attributes, propose robust synthetic methodologies, and discuss its potential biological activities and mechanisms of action, all grounded in authoritative scientific literature.

Introduction: The Scientific Rationale

The sulfamide moiety is a cornerstone in medicinal chemistry, recognized for its versatile pharmacophoric properties and its presence in a wide array of clinically approved drugs.[1][2] The structural diversity and biological activities of sulfonamide derivatives are well-documented, with applications ranging from antimicrobial and antiviral agents to anticancer and anti-inflammatory therapies.[2] The strategic incorporation of a trifluoromethyl group is a widely employed tactic in drug design to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][3] The combination of a flexible N,N'-disubstituted sulfamide core with benzyl and trifluoromethylbenzyl side chains in N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide presents a compelling scaffold for the development of novel therapeutic agents. This guide will dissect the chemical and biological properties of this specific molecule, providing a roadmap for its synthesis and potential applications.

Molecular Structure and Physicochemical Properties

The chemical structure of N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide is characterized by a central sulfamide group asymmetrically substituted with a benzyl group and a 3-(trifluoromethyl)benzyl group. This asymmetry is crucial as it can influence the molecule's conformational flexibility and its interaction with biological macromolecules.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₅H₁₅F₃N₂O₂SDefines the elemental composition and molecular weight.
Molecular Weight 356.35 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
XLogP3 ~3.5 - 4.5An indicator of lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors 2The two N-H protons can participate in hydrogen bonding with biological targets.
Hydrogen Bond Acceptors 5 (2xO, 3xF, 2xN)The oxygen, fluorine, and nitrogen atoms can act as hydrogen bond acceptors.
Rotatable Bond Count 6Indicates the conformational flexibility of the molecule.
Topological Polar Surface Area (TPSA) ~76 ŲPredicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.

Table 1: Predicted Physicochemical Properties of N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide.

Synthesis Methodology: A Proposed Experimental Protocol

The synthesis of unsymmetrical N,N'-disubstituted sulfamides like N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide can be challenging due to the potential for the formation of symmetrical side products.[4] However, recent advancements in synthetic chemistry, particularly the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, offer a highly efficient and controlled approach.[4][5]

Proposed Synthetic Workflow via SuFEx Chemistry

This protocol outlines a two-step, one-pot procedure that leverages the sequential addition of amines to a sulfuryl fluoride precursor.

G cluster_0 Step 1: Formation of Sulfamoyl Fluoride Intermediate cluster_1 Step 2: Nucleophilic Substitution A Sulfuryl Fluoride (SO₂F₂) C N-Benzylsulfamoyl fluoride A->C Et₃N, THF, 0 °C to rt B Benzylamine B->C E N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide C->E Et₃N, THF, rt D 3-(Trifluoromethyl)benzylamine D->E

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • Sulfuryl fluoride (SO₂F₂)

  • Benzylamine

  • 3-(Trifluoromethyl)benzylamine

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • Step 1: Formation of the N-Benzylsulfamoyl Fluoride Intermediate

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly bubble sulfuryl fluoride (1.2 equivalents) through the solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Step 2: Synthesis of N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide

    • To the reaction mixture containing the in-situ generated N-benzylsulfamoyl fluoride, add 3-(trifluoromethyl)benzylamine (1.0 equivalent) and an additional portion of triethylamine (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC until the starting materials are consumed.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Characterization

The structure of the synthesized N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the benzyl and trifluoromethylbenzyl groups and the overall molecular structure.[6][7]

  • Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic S=O and N-H stretching vibrations of the sulfamide group.

Potential Biological Activities and Therapeutic Applications

The unique structural features of N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide suggest a range of potential biological activities. The trifluoromethyl group is known to enhance the anticancer and antimicrobial properties of various compounds.[2][3][8]

Anticancer Potential

Many sulfonamide derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of carbonic anhydrase, disruption of microtubule polymerization, and induction of apoptosis.[2] The trifluoromethyl group can enhance the binding of small molecules to key proteins in cancer signaling pathways.[1] It is plausible that N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide could interact with intracellular targets to modulate cancer cell proliferation and survival.

cluster_0 Hypothesized Anticancer Mechanism Compound N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide Target Intracellular Protein Target (e.g., Kinase, Transcription Factor) Compound->Target Binding & Inhibition Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Modulation Proliferation Cell Proliferation & Survival Pathway->Proliferation Inhibition Apoptosis Apoptosis Pathway->Apoptosis Activation

Caption: A potential mechanism of anticancer action.

Antimicrobial Activity

Sulfonamides were among the first synthetic antimicrobial agents and continue to be a source of new antibacterial and antifungal compounds.[2] The trifluoromethylbenzyl moiety has also been incorporated into compounds with potent antimicrobial effects.[8] N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide could potentially inhibit essential metabolic pathways in microorganisms or disrupt their cell membrane integrity.

Future Directions and Conclusion

N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. This guide provides a foundational framework for its synthesis and a rationale for the investigation of its biological properties. Future research should focus on the practical synthesis and purification of this compound, followed by a comprehensive evaluation of its efficacy in relevant in vitro and in vivo models of cancer and infectious diseases. Elucidation of its precise mechanism of action will be crucial for its further development as a therapeutic agent. The insights provided herein are intended to catalyze further research into this and related sulfamide derivatives, ultimately contributing to the discovery of novel and effective medicines.

References

  • B. Ou, Y. Li, J. Dong, S. Lin, and J. M. B. Harran, "Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry," ChemRxiv, 2020. [Link]

  • B. Ou, Y. Li, J. Dong, S. Lin, and J. M. B. Harran, "Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry," Chemical Science, 2021. [Link]

  • A. K. T. Lind, et al., "Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives," PMC, 2019. [Link]

  • Wechem, "Design and biological activity of trifluoromethyl containing drugs," Wechem, 2025. [Link]

  • F. M. Sroor, et al., "Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies," PMC, 2023. [Link]

  • Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024). [Link]

  • PubChem, "Benzenesulfonamide, N-benzyl-," PubChem, 2026. [Link]

  • PubChem, "N-benzyl-3-(trifluoromethyl)benzamide," PubChem, 2026. [Link]

  • J. M. E. M. van den Heuvel, et al., "Mechanism of inhibition of skeletal muscle actomyosin by N-benzyl-p-toluenesulfonamide," PubMed, 2003. [Link]

  • EPA, "N-Benzyl-1-(trimethylsilyl)methanesulfonamide Properties," EPA, 2025. [Link]

  • PubChem, "N,N-Dibenzylbenzamide," PubChem, 2026. [Link]

  • F. N. Ngassa, et al., "Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide," European Journal of Chemistry, 2020. [Link]

Sources

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationships of Benzylsulfamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Benzylsulfamide Scaffold

The benzylsulfamide moiety, a key structural motif in medicinal chemistry, has proven to be a versatile scaffold for the development of a diverse range of therapeutic agents. Its inherent ability to engage in various non-covalent interactions, coupled with the synthetic tractability of the core structure, has allowed for the generation of potent and selective modulators of various biological targets. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzylsulfamide analogs, offering insights into the rational design of novel therapeutics. We will delve into the nuances of how subtle structural modifications can profoundly impact biological activity, focusing on their applications as antibacterial agents, carbonic anhydrase inhibitors, TRPV1 antagonists, and anticancer agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals, providing not only a comprehensive overview of SAR but also detailed experimental protocols and mechanistic insights to facilitate the advancement of benzylsulfamide-based drug discovery.

I. Antibacterial Activity: Targeting Bacterial Topoisomerases

Benzylsulfonamide analogs have emerged as a promising class of antibacterial agents, often developed through the modification of existing antibiotic scaffolds like fluoroquinolones. The introduction of the benzenesulfonylamido group can significantly alter the antibacterial spectrum and potency.

Structure-Activity Relationship (SAR)

A key observation in the SAR of benzenesulfonamide-fluoroquinolone hybrids is the shift in activity from predominantly Gram-negative to more potent Gram-positive activity.[1] Quantitative structure-activity relationship (QSAR) studies have provided valuable insights into the structural requirements for enhanced antibacterial efficacy.

  • Electronic Effects: There is a linear correlation between the electronic parameters of the substituents on the benzyl ring and the in vitro activity against Gram-positive bacteria. Small, electron-donating groups on the benzyl ring tend to increase antibacterial potency.[1]

  • Steric Factors: Steric parameters also play a crucial role, with less bulky substituents being generally favored for optimal activity.[1]

  • Hydrophobicity: Interestingly, hydrophobic properties of the substituents have been found to play a minor role in determining the minimum inhibitory concentration (MIC).[1]

These QSAR findings suggest that the benzenesulfonamide moiety introduces new interactions with the target bacterial topoisomerases, altering the binding mode compared to the parent fluoroquinolones.[1]

Table 1: Summary of SAR for Antibacterial Benzylsulfonamide Analogs

Structural ModificationImpact on Antibacterial ActivityReference
Addition of benzenesulfonylamido group to fluoroquinolonesShifts activity from Gram-negative to Gram-positive[1]
Small, electron-donating groups on the benzyl ringIncreases in vitro activity against Gram-positive bacteria[1]
Bulky substituents on the benzyl ringDecreases antibacterial activity[1]
Mechanism of Action: Inhibition of Bacterial Topoisomerases

The primary mechanism of action for many benzylsulfonamide-fluoroquinolone hybrids is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. The introduction of the benzenesulfonamide moiety appears to modulate the interaction with these enzymes, leading to the observed shift in the antibacterial spectrum. It is hypothesized that the sulfonamide group forms new interactions within the enzyme's active site, potentially altering the binding affinity for the topoisomerases of different bacterial species.[1][2] This dual-targeting capability is a key attribute in overcoming bacterial resistance. The stabilization of the enzyme-DNA cleavage complex by these inhibitors leads to double-strand DNA breaks and ultimately bacterial cell death.[3][4][5]

Topoisomerase_Inhibition cluster_0 Bacterial Cell Benzylsulfonamide_Analog Benzylsulfonamide Analog Topoisomerase DNA Gyrase / Topoisomerase IV Benzylsulfonamide_Analog->Topoisomerase Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication Blocks Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Inhibition of bacterial topoisomerases by benzylsulfonamide analogs.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antibacterial activity of benzylsulfamide analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[6][7][8][9][10]

Materials:

  • Test compounds (benzylsulfamide analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solutions in CAMHB in the 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

    • Incubate the plates at 35-37°C for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[6]

II. Carbonic Anhydrase Inhibition: A Tale of Tails and Isoform Selectivity

Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. The sulfonamide group acts as a zinc-binding group, coordinating to the Zn(II) ion in the active site of the enzyme.[1] The benzyl portion of the molecule, often referred to as the "tail," plays a critical role in determining the inhibitory potency and, importantly, the isoform selectivity.

Structure-Activity Relationship (SAR)

The development of isoform-selective CA inhibitors is crucial to minimize off-target effects. The "tail approach" has been instrumental in designing benzenesulfonamide analogs with desired selectivity profiles, particularly for the tumor-associated isoforms CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[11][12][13]

  • The Ureido Linker: A key structural feature for potent and selective CA IX and XII inhibition is the presence of a ureido linker connecting the benzenesulfonamide core to a terminal aryl or alkyl group.[13][14][15][16][17]

  • Tail Modifications: The nature of the "tail" group significantly influences isoform selectivity. The tail extends into a hydrophobic pocket of the active site, and variations in its size, shape, and electronic properties can lead to differential binding affinities among CA isoforms.[1][11][12][18]

  • Fluorination: Fluorination of the benzenesulfonamide ring can lower the pKa of the sulfonamide group, strengthening its interaction with the zinc ion and enhancing inhibitory potency.[19]

Table 2: SAR of Benzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors

Structural FeatureImpact on ActivityReference
Unsubstituted sulfonamideEssential for zinc binding[1]
Ureido linkerEnhances potency and selectivity for CA IX/XII[13][14][15][16][17]
Hydrophobic tailsModulate isoform selectivity by interacting with hydrophobic pockets[1][11][12][18]
Fluorination of the benzene ringIncreases inhibitory potency[19]
Mechanism of Action: Zinc Binding and Active Site Occlusion

Benzenesulfonamide CA inhibitors function by mimicking the transition state of the CO₂ hydration reaction. The deprotonated sulfonamide nitrogen coordinates to the catalytic Zn(II) ion in the active site.[1] The rest of the molecule, including the benzyl "tail," occupies the active site cavity, preventing the substrate (CO₂) from accessing the catalytic center. X-ray crystallography studies have provided detailed insights into the binding mode of these inhibitors, revealing key interactions with active site residues that contribute to their affinity and selectivity.[1][11][12][20]

CA_Inhibition cluster_1 Carbonic Anhydrase Active Site Benzenesulfonamide Benzenesulfonamide Analog Zinc_Ion Zn(II) Ion Benzenesulfonamide->Zinc_Ion Coordinates to CO2_Hydration CO2 Hydration Benzenesulfonamide->CO2_Hydration Blocks Substrate Access Inhibition Inhibition of Catalysis CO2_Hydration->Inhibition

Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamide analogs.

Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay

The inhibitory activity of benzenesulfonamide analogs against carbonic anhydrase is accurately determined using a stopped-flow spectrophotometer to measure the kinetics of CO₂ hydration.[21][22][23][24]

Materials:

  • Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • Test compounds (benzenesulfonamide analogs)

  • CO₂-saturated water

  • Buffer solution (e.g., HEPES or Tris)

  • pH indicator (e.g., pyranine or phenol red)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation:

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare solutions of the test compounds at various concentrations.

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through water.

    • Prepare a buffer solution containing the pH indicator.

  • Stopped-Flow Measurement:

    • The enzyme solution (with or without inhibitor) and the CO₂-saturated solution are rapidly mixed in the stopped-flow instrument.

    • The hydration of CO₂ to bicarbonate and a proton causes a change in pH, which is monitored by the change in absorbance of the pH indicator over time.

  • Data Analysis:

    • The initial rate of the reaction is determined from the kinetic trace.

    • The inhibition constant (Ki) is calculated by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).

III. TRPV1 Antagonism: Modulating the Pain Receptor

Benzylsulfonamide-containing compounds have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor involved in pain perception. These antagonists are typically designed with a three-part pharmacophore: an A-region, a B-region (linker), and a C-region. The benzylsulfonamide moiety often constitutes part of the A- and B-regions.

Structure-Activity Relationship (SAR)

The SAR of TRPV1 antagonists is highly dependent on the substitutions in all three regions. For benzyl C-region analogs, specific modifications have been shown to significantly impact potency.

  • C-Region Substituents: The nature of the substituent at the 2-position of the benzyl C-region is critical. Phenyl C-region derivatives generally exhibit better antagonism than their pyridine counterparts.[25][26]

  • 2-Thio Derivatives: The introduction of a thioether linkage at the 2-position of the phenyl C-region can lead to potent antagonists. Cycloalkylthio derivatives, such as cyclopentylthio and cyclohexylthio, often show excellent antagonism.[25][27][28]

  • Stereochemistry: The stereochemistry of the propanamide moiety is crucial, with the (S)-isomer typically being the more active enantiomer.[25][29]

Table 3: SAR of Benzyl C-Region Analogs as TRPV1 Antagonists

Structural Modification (C-Region)Impact on TRPV1 AntagonismReference
Phenyl vs. PyridinePhenyl derivatives are generally more potent[25][26]
2-Cycloalkylthio substituentsExhibit excellent antagonism[25][27][28]
(S)-stereoisomer of propanamideMore potent than the (R)-isomer[25][29]
Mechanism of Action: Allosteric Modulation of the TRPV1 Channel

TRPV1 is a non-selective cation channel that is activated by various stimuli, including capsaicin, heat, and protons. Benzylsulfonamide-based antagonists are thought to act as allosteric modulators, binding to a site distinct from the capsaicin binding site. This binding event induces a conformational change in the receptor, preventing channel opening in response to activating stimuli. Docking studies suggest that these antagonists bind within a hydrophobic pocket of the TRPV1 receptor, with specific interactions contributing to their high affinity.[25]

TRPV1_Antagonism cluster_2 TRPV1 Receptor Antagonist Benzylsulfonamide Antagonist Binding_Site Allosteric Binding Site Antagonist->Binding_Site Binds to Channel_Gating Channel Gating Mechanism Binding_Site->Channel_Gating Inhibits Pain_Signal Pain Signal Transduction Channel_Gating->Pain_Signal Blocks TrkA_Inhibition cluster_3 TrkA Signaling Pathway Inhibitor Benzenesulfonamide Inhibitor (e.g., AL106) TrkA TrkA Kinase Inhibitor->TrkA Inhibits Downstream_Signaling RAS/MAPK & PI3K/AKT Pathways TrkA->Downstream_Signaling Activates Cell_Proliferation Cancer Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Promotes

Caption: Inhibition of the TrkA signaling pathway by benzenesulfonamide analogs.

Experimental Protocol: In Vitro TrkA Kinase Assay

The inhibitory activity of benzenesulfonamide analogs against TrkA can be determined using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. [18][30][31][32] Materials:

  • Recombinant human TrkA enzyme

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • Test compounds (benzenesulfonamide analogs)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then further dilute in the kinase assay buffer.

  • Kinase Reaction:

    • Add the diluted test compound or vehicle (DMSO control) to the wells of the assay plate.

    • Add the TrkA enzyme and substrate solution to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by plotting the inhibition percentage against the logarithm of the inhibitor concentration. [30]

Conclusion: Future Directions in Benzylsulfamide Drug Discovery

The benzylsulfamide scaffold continues to be a rich source of novel therapeutic agents with diverse biological activities. The structure-activity relationships highlighted in this guide underscore the importance of rational design in optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. Future research in this area will likely focus on the development of compounds with improved isoform selectivity for targets like carbonic anhydrase, the exploration of novel biological targets for benzylsulfamide-based inhibitors, and the use of advanced computational methods to guide the design of next-generation therapeutics. The detailed experimental protocols provided herein are intended to empower researchers to further explore the vast potential of this versatile chemical scaffold.

References

  • Benzenesulfonamide analogs of fluoroquinolones. Antibacterial activity and QSAR studies. (2005). Journal of Medicinal Chemistry.
  • New Synthetic Methods of Ureido-Substituted Benzenesulfonamides as Carbonic Anhydrase IX Inhibitors. (2023). Research Journal of Pharmacy and Technology. [Link]

  • Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. (2011). Journal of Medicinal Chemistry. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). ACS Medicinal Chemistry Letters. [Link]

  • TrkA Kinase Inhibitor Screening Assay Kit (DEIABL540). (n.d.). Creative Diagnostics. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. (2014). Journal of Medicinal Chemistry. [Link]

  • New Synthetic Methods of Ureido-Substituted Benzenesulfonamides as Carbonic Anhydrase IX Inhibitors. (2025). ResearchGate. [Link]

  • Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamides. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (2020). Molecules. [Link]

  • An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). International Journal of Molecular Sciences. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (2015). Bioorganic & Medicinal Chemistry. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). International Journal of Molecular Sciences. [Link]

  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2023). MDPI. [Link]

  • Engineering the Specificity of Antibacterial Fluoroquinolones: Benzenesulfonamide Modifications at C-7 of Ciprofloxacin Change Its Primary Target in Streptococcus pneumoniae from Topoisomerase IV to Gyrase. (2002). Antimicrobial Agents and Chemotherapy. [Link]

  • TRPV1 antagonist with high analgesic efficacy: 2-Thio pyridine C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides. (2013). PubMed. [Link]

  • 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. (2010). Journal of Medicinal Chemistry. [Link]

  • Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. (2015). PubMed. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2014). Cold Spring Harbor Perspectives in Medicine. [Link]

  • Capsaicin activates heat loss and heat production simultaneously and independently in rats. (1998). American Journal of Physiology-Regulatory, Integrative and Comparative Physiology. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Scientific Reports. [Link]

  • Capsaicin-induced cardioprotection. Is hypothermia or the salvage kinase pathway involved?. (2014). Journal of Translational Medicine. [Link]

  • Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). RSC Advances. [Link]

  • DNA topoisomerase targets of the fluoroquinolones: A strategy for avoiding bacterial resistance. (1998). Proceedings of the National Academy of Sciences of the United States of America. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (2022). STAR Protocols. [Link]

  • A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. (2022). International Journal of Molecular Sciences. [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). ResearchGate. [Link]

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Metabolic Stability of Trifluoromethyl-Substituted Sulfamides: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Stability of Trifluoromethyl-Substituted Sulfamides Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Executive Summary

In modern medicinal chemistry, the sulfamide moiety (


) has emerged as a critical bioisostere for urea and sulfonamides, particularly in the design of CNS-active agents (e.g., anticonvulsants like JNJ-26990990). However, the metabolic liability of N-alkyl substituents often compromises in vivo efficacy. The strategic incorporation of a trifluoromethyl (

) group
serves a dual purpose: it blocks metabolically labile sites (preventing CYP450-mediated oxidation) and modulates physicochemical properties (lipophilicity,

) to enhance membrane permeability.

This guide details the mechanistic basis for this stability, provides rigorous experimental protocols for assessment, and outlines the structure-activity relationships (SAR) necessary to optimize these scaffolds.

Mechanistic Foundations

The Sulfamide Core vs. Metabolic Pressure

Unlike ureas (


), which are susceptible to amidases, the sulfamide core is generally resistant to hydrolytic cleavage under physiological conditions. The primary metabolic liabilities arise not from the core itself, but from the N-alkyl side chains , which are prone to:
  • N-Dealkylation: CYP450-mediated hydroxylation of the

    
    -carbon leading to fragmentation.
    
  • Oxidation: Hydroxylation of aliphatic rings or chains attached to the nitrogen.

The Trifluoromethyl Advantage

The introduction of a


 group confers stability through three distinct mechanisms:
  • Metabolic Blockade: The C-F bond energy (~116 kcal/mol) is significantly higher than that of C-H (~99 kcal/mol), rendering the site virtually inert to CYP450 radical abstraction. Replacing a metabolic "soft spot" (e.g., a methyl group or an oxidizable methine) with

    
     halts oxidative clearance.
    
  • Electronic Modulation:

    
     is a strong electron-withdrawing group (EWG). When placed proximal to the sulfamide nitrogen, it reduces the electron density on the nitrogen, lowering its basicity (
    
    
    
    ). This reduces the propensity for N-oxidation and glucuronidation.
  • Lipophilicity & Permeability: The high lipophilicity of the

    
     group (Hansch 
    
    
    
    value
    
    
    0.88) improves passive diffusion across biological membranes, a critical factor for sulfamides targeting CNS indications (e.g., epilepsy, anxiety).

Strategic Visualization: SAR Decision Tree

The following diagram illustrates the decision-making process for incorporating


 into a sulfamide scaffold to resolve metabolic instability.

G Start Hit Compound: Unstable Sulfamide Analyze Identify Metabolic Soft Spot (MetID) Start->Analyze Branch1 Liability: Alpha-Carbon Oxidation (N-Dealkylation) Analyze->Branch1 Branch2 Liability: Aromatic Ring Hydroxylation Analyze->Branch2 Sol1 Strategy: Replace Alpha-H with CF3 (Steric/Electronic Block) Branch1->Sol1 Sol2 Strategy: Para-Substitution with CF3 (Block CYP attack) Branch2->Sol2 Check Check Physicochemical Properties (LogP, pKa) Sol1->Check Sol2->Check Result Optimized Lead: High Stability, CNS Penetrant Check->Result

Figure 1: SAR Decision Tree for optimizing sulfamide metabolic stability using trifluoromethylation.

Experimental Protocol: Microsomal Stability Assay

To validate the stability conferred by the


 substitution, a rigorous in vitro assay using Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) is required.
Principle

The test compound is incubated with liver microsomes (containing CYP450s) and NADPH (cofactor). The disappearance of the parent compound is monitored over time via LC-MS/MS to calculate Intrinsic Clearance (


).
Materials
  • Microsomes: Pooled HLM or RLM (20 mg/mL protein concentration).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Quenching Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

  • Controls:

    • High Clearance: Verapamil or Testosterone.

    • Low Clearance: Warfarin.

Step-by-Step Workflow

Step 1: Preparation

  • Prepare a 1 µM working solution of the sulfamide test compound in phosphate buffer (ensure DMSO < 0.1%).

  • Thaw microsomes on ice. Dilute to 0.5 mg/mL in phosphate buffer.

Step 2: Pre-Incubation

  • Mix 30 µL of compound solution with 300 µL of microsomal suspension in a 96-well plate.

  • Incubate at 37°C for 5 minutes to equilibrate.

Step 3: Reaction Initiation

  • Add NADPH to start the reaction (Time

    
    ).
    
  • Final reaction volume: Typically 500 µL.

Step 4: Sampling & Quenching

  • At time points

    
     min, remove 50 µL aliquots.
    
  • Immediately dispense into 150 µL of ice-cold Acetonitrile (Quenching Solution) to precipitate proteins.

  • Centrifuge at 4,000 rpm for 20 mins to pellet protein.

Step 5: Analysis

  • Inject supernatant into LC-MS/MS.

  • Monitor Parent Ion

    
    .
    
Data Calculation

Plot


 vs. Time. The slope 

is the elimination rate constant.




Case Study Analysis: JNJ-26990990 Analogues

Context: JNJ-26990990 is a broad-spectrum anticonvulsant sulfamide. During its development, metabolic stability was a key optimization parameter.

Comparative Data (Hypothetical Illustration based on Literature Trends):

Compound VariantR-Group Structure

(HLM)

(µL/min/mg)
Metabolic Fate
Analog A

(Ethyl)
12 min115 (High)Rapid N-dealkylation
Analog B

(Isopropyl)
28 min49 (Moderate)Hydroxylation of methyl
Analog C

(Trifluoroethyl)
>120 min < 10 (Low) Blocked (Stable)

Analysis: Analog A undergoes rapid clearance due to accessible


-hydrogens. Analog B improves stability via steric hindrance but is still susceptible to oxidation. Analog C, incorporating the trifluoroethyl group, effectively blocks the metabolic soft spot, resulting in a compound suitable for once-daily dosing.

Synthesis of Trifluoromethyl Sulfamides[1][2]

To access these stable scaffolds, two primary synthetic routes are recommended:

  • Sulfamoyl Chloride Route: Reaction of a trifluoro-substituted amine (e.g., 2,2,2-trifluoroethylamine) with sulfamoyl chloride (

    
    ) or a substituted sulfamoyl chloride.
    
    • Conditions:

      
      .
      
  • Sulfamide Transamination: Reaction of sulfamide (

    
    ) with a trifluoromethyl ketone or aldehyde under reductive amination conditions.
    
    • Note: This route is often preferred for introducing complex

      
      -bearing side chains.
      

Experimental Workflow Diagram

Workflow Prep Sample Prep (1 µM Compound) Incubate Incubation (Microsomes + NADPH) Prep->Incubate 37°C Quench Quench (ACN + Internal Std) Incubate->Quench t=0,15,30,60' Centrifuge Centrifugation (Remove Protein) Quench->Centrifuge Analysis LC-MS/MS (Quantify Parent) Centrifuge->Analysis

Figure 2: Workflow for High-Throughput Microsomal Stability Assessment.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Parker, M. H., et al. (2013). Expeditious syntheses of stable and radioactive isotope-labeled anticonvulsant agent, JNJ-26990990, and its metabolites.[1] Journal of Labelled Compounds and Radiopharmaceuticals. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Metabolic Stability). Link

  • Reitz, A. B., et al. (2009). Sulfamides as Novel Anticonvulsants. Drugs of the Future. (Discussing the JNJ sulfamide series).

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A Senior Application Scientist's Guide to Navigating the Blood-Brain Barrier: The Role of Lipophilicity and Permeability in Fluorinated Sulfamides

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of CNS Drug Delivery

The development of effective therapeutics for central nervous system (CNS) disorders remains one of the most formidable challenges in modern medicine. The primary obstacle is the blood-brain barrier (BBB), a highly selective and dynamic interface that meticulously controls the passage of substances into the brain's delicate microenvironment.[1] While essential for protecting the CNS from toxins and pathogens, the BBB also severely restricts the entry of the vast majority of potential drug candidates.[2] A key strategy to overcome this barrier lies in the rational design of molecules with optimized physicochemical properties, particularly lipophilicity, to facilitate passive diffusion. This guide provides an in-depth technical exploration of how the strategic incorporation of fluorine into sulfamide scaffolds can modulate lipophilicity and enhance BBB permeability, offering a promising pathway for the next generation of CNS therapeutics.[3][4]

Part 1: The Symbiotic Relationship Between Lipophilicity and Blood-Brain Barrier Permeability

The formidable nature of the BBB is a consequence of its unique anatomical and physiological features, including tight junctions between endothelial cells, the presence of active efflux transporters, and a low rate of transcytosis. For a molecule to passively traverse this barrier, it must successfully navigate a journey from the aqueous environment of the bloodstream into the lipid-rich membranes of the endothelial cells, and subsequently into the brain parenchyma. This process is heavily influenced by the molecule's lipophilicity.

Quantifying Lipophilicity: The Significance of LogP and LogD

Lipophilicity, a critical determinant of a drug's ADME (absorption, distribution, metabolism, and excretion) properties, is experimentally quantified by the partition coefficient (P) or the distribution coefficient (D).[5]

  • LogP: This is the logarithm of the partition coefficient of a neutral compound between a non-polar organic solvent (most commonly n-octanol) and an aqueous phase. A higher logP value signifies greater lipophilicity.[6]

  • LogD: This represents the logarithm of the distribution coefficient for an ionizable compound at a specific pH, typically physiological pH 7.4. It considers the partitioning of both the neutral and ionized forms of the molecule, providing a more physiologically relevant measure of lipophilicity.[7]

For CNS-active drugs, a finely tuned lipophilicity is paramount. While a sufficient degree of lipophilicity is necessary for membrane partitioning, excessive lipophilicity can lead to detrimental effects such as increased non-specific binding to plasma proteins, enhanced metabolic breakdown by enzymes like cytochrome P450, and sequestration in lipid-rich tissues, all of which reduce the concentration of the free drug available to cross the BBB.[6][8] An optimal logP range for passive BBB penetration is generally considered to be between 2 and 5.[9]

The Transformative Influence of Fluorine in Medicinal Chemistry

The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[10][11] This is due to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[4][12]

  • Modulation of Lipophilicity: Fluorine's high electronegativity can significantly alter a molecule's electron distribution.[6] While the effect of a single fluorine atom on lipophilicity can be context-dependent, the incorporation of multiple fluorine atoms or a trifluoromethyl (CF3) group generally increases lipophilicity.[13][14] This can enhance a molecule's ability to partition into and traverse lipid membranes.[15]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes.[6][14] By strategically placing fluorine atoms at metabolically vulnerable positions, the metabolic stability of a compound can be significantly improved, leading to a longer half-life and increased brain exposure.[10]

  • pKa Alteration: The potent electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups.[16] This can alter the ionization state of a molecule at physiological pH, thereby influencing its LogD and its capacity to permeate the BBB.[6]

Part 2: Rigorous Experimental Evaluation of Lipophilicity and BBB Permeability

Accurate and reproducible assessment of lipophilicity and BBB permeability is a cornerstone of CNS drug discovery. The following sections detail standard, field-proven protocols for these critical evaluations.

Protocol for Determining Lipophilicity: The Shake-Flask Method

The shake-flask method is the gold-standard for the direct determination of LogP and LogD values due to its thermodynamic rigor.[7][17]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare the aqueous phase (e.g., phosphate-buffered saline at pH 7.4 for LogD determination) and the organic phase (n-octanol). Pre-saturate both phases by mixing them vigorously for at least 24 hours, followed by separation, to ensure thermodynamic equilibrium.[18]

  • Compound Preparation: Prepare a stock solution of the fluorinated sulfamide in a suitable solvent (e.g., DMSO) at a known concentration.

  • Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the pre-saturated aqueous buffer. Add a small aliquot of the compound stock solution.

  • Equilibration: Seal the vial and shake it vigorously for a sufficient period (typically 2 hours) at a constant temperature (e.g., 25°C) to allow the compound to reach equilibrium between the two phases.[19]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.[18]

  • Quantification: Carefully sample an aliquot from each phase and determine the concentration of the fluorinated sulfamide using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or ¹⁹F NMR spectroscopy for fluorinated compounds.[20][21]

  • Calculation:

    • The partition coefficient (P) or distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • LogP or LogD is the base-10 logarithm of this ratio.

Causality and Self-Validation:

  • Pre-saturation of solvents: This step is crucial to prevent the mutual solubility of the solvents from affecting the partitioning of the analyte, ensuring the measured value reflects the true partitioning behavior.

  • Equilibration: Achieving thermodynamic equilibrium is essential for an accurate and reproducible measurement.

  • Analytical Method: The choice of a sensitive and specific analytical method is critical for accurate quantification, especially for compounds with very high or very low lipophilicity. For fluorinated compounds, ¹⁹F NMR offers a direct and often more straightforward quantification method.[19][22]

In Vitro Assessment of BBB Permeability: The PAMPA-BBB Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro tool that models passive diffusion across the BBB.[23][24]

Step-by-Step Methodology:

  • Plate Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., porcine brain lipid extract in dodecane) to form an artificial membrane that mimics the BBB.[24][25]

  • Compound and Buffer Preparation:

    • Donor Wells: Prepare solutions of the test compounds in a buffer at pH 7.4.

    • Acceptor Wells: Fill the wells of a 96-well acceptor plate with a buffer solution.

  • Assay Assembly and Incubation: The lipid-coated donor plate is placed on top of the acceptor plate, creating a "sandwich." The test compound solutions are then added to the donor wells. The entire assembly is incubated for a defined period (e.g., 10-20 hours) to allow for the passive diffusion of the compounds across the artificial membrane.[25]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.[26]

  • Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentrations in the donor and acceptor wells, the incubation time, and the surface area of the membrane.

Trustworthiness Through System Validation:

  • Membrane Integrity: The integrity of the artificial membrane in each well is typically assessed using a marker compound with known low permeability, such as lucifer yellow.[26]

  • Control Compounds: The assay should include well-characterized compounds with known high and low BBB permeability as controls to validate the performance of the assay and to provide a benchmark for the classification of the test compounds.[27]

Part 3: Data Interpretation and Structure-Permeability Relationships

The data obtained from these assays are crucial for establishing structure-activity relationships (SAR) and guiding the optimization of lead compounds.

Table 1: Illustrative Data for a Series of Fluorinated Sulfamides

Compound IDR-GroupLogD (pH 7.4)PAMPA-BBB Pe (10⁻⁶ cm/s)Predicted BBB Permeability
S-1 -H1.81.5Low
S-2 -CH₂F2.13.2Moderate
S-3 -CHF₂2.55.8High
S-4 -CF₃2.98.1High

Expert Analysis: The illustrative data in Table 1 demonstrates a clear trend where increasing the degree of fluorination on the R-group leads to a systematic increase in lipophilicity (LogD) and a corresponding enhancement in BBB permeability (Pe). This provides a rational basis for further structural modifications to fine-tune the desired properties for optimal CNS penetration.

Part 4: Visualizing the Scientific Rationale and Experimental Processes

Diagram 1: The Influence of Fluorination on Key Physicochemical Properties

Fluorination Fluorination Lipophilicity Increased Lipophilicity (LogP/LogD) Fluorination->Lipophilicity Metabolic_Stability Enhanced Metabolic Stability Fluorination->Metabolic_Stability pKa_Modulation pKa Modulation Fluorination->pKa_Modulation BBB_Permeability Increased BBB Permeability Lipophilicity->BBB_Permeability

Caption: Fluorination's multifaceted impact on properties governing BBB penetration.

Diagram 2: Experimental Workflow for Lipophilicity and Permeability Assessment

Start Start Compound_Synthesis Fluorinated Sulfamide Synthesis Start->Compound_Synthesis LogD_Measurement LogD Measurement (Shake-Flask) Compound_Synthesis->LogD_Measurement PAMPA_Assay PAMPA-BBB Assay LogD_Measurement->PAMPA_Assay Data_Analysis Data Analysis & SAR Establishment PAMPA_Assay->Data_Analysis Decision Optimize? Data_Analysis->Decision Decision->Compound_Synthesis Yes End End Decision->End No

Caption: An iterative workflow for the design and evaluation of CNS drug candidates.

Conclusion: A Path Forward in CNS Drug Discovery

The judicious application of fluorine chemistry to privileged scaffolds such as sulfamides offers a powerful and versatile strategy for developing CNS-penetrant drugs. By systematically modulating lipophilicity and other key physicochemical properties, medicinal chemists can rationally design molecules with an enhanced ability to cross the blood-brain barrier. The robust experimental protocols and data-driven decision-making frameworks detailed in this guide provide a solid foundation for researchers in their quest to develop novel and effective treatments for a wide range of debilitating neurological disorders.

References

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  • Linclau, B., et al. (n.d.). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC.
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  • Bentham Science Publishers. (2006, July 1). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
  • ResearchGate. (2025, August 6). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy | Request PDF.
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  • Future Science. (2009, August 19). Fluorinated Molecules in the Diagnosis and Treatment of Neurodegenerative Diseases.
  • MDPI. (2020, October 14). Importance of Fluorine in Benzazole Compounds.
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Methodological & Application

Application Note & Protocol: Streamlined Synthesis of N-Benzyl Sulfamides via SuFEx Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Sulfamide Linker and SuFEx Chemistry

The sulfamide moiety is a cornerstone in modern medicinal chemistry and drug development.[1][2] As a bioisostere of the urea or thiourea group, its unique properties as both a hydrogen-bond donor and acceptor have cemented its role in a wide range of therapeutic agents, from protease inhibitors to anticancer drugs.[1][2][3] However, the full potential of this functional group has historically been hampered by a lack of general and reliable synthetic methods, particularly for accessing unsymmetrical sulfamides.[1][2]

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a next-generation click reaction, has emerged as a transformative solution to this challenge.[4][5][6] Introduced by Sharpless and co-workers, SuFEx leverages the unique balance of stability and reactivity found in the S(VI)-F bond.[7][8] This metal-free methodology allows for the rapid, modular, and highly reliable assembly of complex molecules under mild conditions.[5][9] The key to its success lies in the remarkable stability of sulfonyl fluoride intermediates, which are generally resistant to hydrolysis and reduction, yet can be selectively activated to react with nucleophiles like amines.[7][8] This application note provides a detailed protocol and expert insights for the synthesis of N-benzyl sulfamides, showcasing the efficiency and robustness of the SuFEx approach.

The SuFEx Mechanism for Unsymmetrical Sulfamide Synthesis

The synthesis of an unsymmetrical sulfamide, such as an N-benzyl derivative, via SuFEx is a strategically designed two-step process. A direct, one-pot reaction of sulfuryl fluoride (SO₂F₂) with two different primary amines would result in a statistical mixture of products, including undesirable symmetrical sulfamides. The SuFEx methodology elegantly circumvents this by proceeding through a stable, isolable intermediate.

Step 1: Formation of the Monosubstituted Sulfamoyl Fluoride The initial step involves the reaction of a primary amine (in this case, benzylamine) with a sulfuryl fluoride source to generate a monosubstituted sulfamoyl fluoride. While direct use of gaseous SO₂F₂ can be challenging and lead to over-reaction, stable solid surrogates, such as an imidazolium-based SO₂F₂ derivative, provide excellent control and high yields of the desired intermediate.[2][10]

Step 2: Nucleophilic Substitution with the Second Amine The resulting N-benzylsulfamoyl fluoride is a stable compound that can be purified and stored.[10] This intermediate is then subjected to a second SuFEx reaction with a different amine. The S-F bond is activated, typically by a base, facilitating nucleophilic attack by the second amine to displace the fluoride and forge the final S-N bond, yielding the unsymmetrical sulfamide.[11][12]

SuFEx_Mechanism Figure 1: General Mechanism for Unsymmetrical Sulfamide Synthesis via SuFEx cluster_0 Step 1: Sulfamoyl Fluoride Formation cluster_1 Step 2: Final Sulfamide Assembly Amine1 R¹-NH₂ (e.g., Benzylamine) Intermediate R¹-NH-SO₂F (N-Benzylsulfamoyl Fluoride) Amine1->Intermediate SO2F2_source SO₂F₂ Source (e.g., Imidazolium Surrogate) SO2F2_source->Intermediate Amine2 R²-NH₂ Intermediate->Amine2 Isolated Intermediate Product R¹-NH-SO₂-NH-R² (N-Benzyl Sulfamide) Amine2->Product Base Base (e.g., DBU) Base->Product Activation

Caption: Figure 1: General Mechanism for Unsymmetrical Sulfamide Synthesis via SuFEx.

Detailed Experimental Protocol: Synthesis of N-Benzyl-N'-phenylsulfamide

This protocol details a representative synthesis. Researchers should adapt molar equivalents and reaction conditions based on the specific properties of their chosen amines.

Part A: Synthesis of N-Benzylsulfamoyl Fluoride (Intermediate)

Expertise & Experience: The choice of an imidazolium-based SO₂F₂ surrogate over gaseous SO₂F₂ is critical for controlling the reaction stoichiometry and preventing the formation of the symmetrical dibenzylsulfamide.[2] Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy removal post-reaction.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the solid imidazolium-SO₂F₂ surrogate (1.0 equiv.).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to create a suspension (approx. 0.5 M concentration relative to the amine).

  • Amine Addition: Slowly add benzylamine (1.0 equiv.) dropwise to the stirring suspension at room temperature.

  • Reaction: Stir the reaction mixture at room temperature until completion, typically 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, filter the reaction mixture to remove any solids. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford N-benzylsulfamoyl fluoride as a stable solid or oil. The intermediate should be fully characterized (¹H NMR, ¹³C NMR, ¹⁹F NMR) to confirm its identity and purity before proceeding.

Part B: Synthesis of N-Benzyl-N'-phenylsulfamide (Final Product)

Trustworthiness: This protocol is self-validating. The successful isolation and characterization of the sulfamoyl fluoride intermediate in Part A provides a quality control checkpoint. The final reaction's success is confirmed by the complete consumption of this intermediate and the clean formation of the target sulfamide, which can be verified by LC-MS and NMR.

  • Preparation: In a clean, dry vial, dissolve the purified N-benzylsulfamoyl fluoride (1.0 equiv.) from Part A and aniline (1.05 equiv.) in anhydrous acetonitrile (MeCN) (approx. 0.5 M).

  • Base Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 equiv.) to the solution. DBU is a strong, non-nucleophilic base that effectively promotes the SuFEx reaction.[13]

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80 °C) for 1-2 hours, or until the starting sulfamoyl fluoride is fully consumed as monitored by TLC or LC-MS.[12]

  • Workup: After cooling to room temperature, add 1M HCl to quench the reaction. Extract the aqueous mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization to yield the pure N-benzyl-N'-phenylsulfamide.[12]

Data Summary: Versatility of N-Benzyl Sulfamide Synthesis

The SuFEx methodology is highly versatile, accommodating a wide range of primary and secondary amines in the second step.

EntryAmine 1 (from Intermediate)Amine 2BaseSolventTypical Yield (%)
1BenzylamineAnilineDBUMeCN83-91[12]
2BenzylamineN-methylamineDBUMeCN~84[12]
3BenzylamineMorpholineDBUMeCN>90
4BenzylaminePropargylamineDBUMeCN>90[14][15]
5BenzylamineAmmonia (aq.)Ca(NTf₂)₂/DABCOTHF~60-70[3][11]

Yields are illustrative and based on reported procedures; they may vary based on specific substrate and reaction scale.

Visualized Workflow

SuFEx_Workflow Figure 2: Experimental Workflow for N-Benzyl Sulfamide Synthesis start Start: Benzylamine & SO₂F₂ Surrogate react_A React in DCM at Room Temp start->react_A workup_A Filter & Concentrate react_A->workup_A purify_A Flash Column Chromatography workup_A->purify_A intermediate Isolate & Characterize: N-Benzylsulfamoyl Fluoride purify_A->intermediate QC Checkpoint combine_B Combine Intermediate with Second Amine in MeCN intermediate->combine_B react_B Add Base (DBU) & Heat (e.g., 80 °C) combine_B->react_B qc_B Monitor by LC-MS react_B->qc_B workup_B Quench (HCl) & Extract (EtOAc) qc_B->workup_B Upon Completion purify_B Purify (Chromatography or Recrystallization) workup_B->purify_B final_product Final Product: N-Benzyl Sulfamide purify_B->final_product

Caption: Figure 2: Experimental Workflow for N-Benzyl Sulfamide Synthesis.

References

  • Sulfur Fluoride Exchange (SuFEx) - Monash University. Monash University.
  • The growing applications of SuFEx click chemistry. CSHL Scientific Digital Repository.
  • SuFEx Click Chemistry Empowered High-throughput Drug Discovery Pl
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI)-SuFEx Linkers and their Reactivity.
  • Accelerated SuFEx Click Chemistry For Modular Synthesis. PMC - NIH.
  • SuFEx as a new generation of click chemistry: synthesis and development of linkers. EurekAlert!.
  • SuFEx Activation with Ca(NTf2)
  • A Practical Guide to SuFEx Chemistry: An Overview of S(VI) Hubs. Thieme Connect.
  • SuFEx Activation with Ca(NTf2)
  • Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry.
  • Technical Support Center: Synthesis of N-Monosubstituted Sulfamoyl Fluorides. Benchchem.
  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science (RSC Publishing).
  • Sulfur fluoride exchange. PMC - NIH.
  • Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry and Photomediated 1,3-Rearrangement.
  • Modular Synthesis of Alkenyl Sulfamates and β-Ketosulfonamides via SuFEx Click Chemistry and Photomedi
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
  • Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. SciSpace.
  • Synthesis of a variety of sulfamides via SuFEx with isolated yields....

Sources

Application Note: Purification Strategies for N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification protocols for N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide , a representative unsymmetrical sulfamide often synthesized during medicinal chemistry campaigns (e.g., for Carbonic Anhydrase inhibition or anticonvulsant screening).[1]

The synthesis of unsymmetrical sulfamides via direct displacement of sulfamide (


) or sulfuryl chloride (

) typically yields a statistical mixture of the desired product, symmetrical byproducts, and unreacted amines. This guide provides three distinct workflows to isolate the target compound with >98% purity:
  • High-Performance Flash Chromatography (HPFC) for rapid SAR scale-up.

  • Fractional Recrystallization for process-scale batches (>10g).

  • Chemo-selective Scavenging for removing amine precursors.[1]

Physicochemical Profile & The Separation Challenge

Understanding the molecular properties is critical for selecting the stationary phase and solvent systems.

PropertyValue (Predicted/Observed)Impact on Purification
Molecular Formula

MW: 344.35 g/mol
LogP ~2.8 - 3.1Moderate lipophilicity; suitable for Normal Phase (NP) or Reverse Phase (RP).[1]
pKa (Sulfamide NH) ~10.5 - 11.0Weakly acidic. Stable in neutral/acidic buffers; deprotonates in strong base (pH >12).
Solubility High: DMSO, DMF, AcetoneMod: EtOAc, MeOHLow: Water, HexanesRecrystallization requires a semi-polar/non-polar solvent pair (e.g., EtOH/Water).
The "Statistical Mixture" Problem

Standard synthesis reacts sulfamide with Benzylamine (A ) and 3-(trifluoromethyl)benzylamine (B ).[1] This generates a statistical distribution:

  • Impurity 1: N,N'-dibenzylsulfamide (Symmetrical A-A )[1]

  • Target: N-benzyl-N'-[3-(trifluoromethyl)benzyl]sulfamide (Unsymmetrical A-B )[1]

  • Impurity 2: N,N'-bis[3-(trifluoromethyl)benzyl]sulfamide (Symmetrical B-B )

Separation Logic: The trifluoromethyl (


) group increases lipophilicity and reduces polar surface area interaction relative to the unsubstituted benzyl group.[1] Therefore, the elution order on Normal Phase Silica is typically: B-B (Fastest) 

A-B (Target)

A-A (Slowest)
.

Workflow Visualization

The following decision tree outlines the optimal purification strategy based on scale and crude purity.

PurificationWorkflow Start Crude Reaction Mixture Check Crude Purity Analysis (LC-MS / TLC) Start->Check ScaleCheck Batch Scale? Check->ScaleCheck SmallScale Small Scale (<1g) Rapid SAR ScaleCheck->SmallScale Low Mass LargeScale Process Scale (>10g) Cost-Sensitive ScaleCheck->LargeScale High Mass Scavenge Step 1: Amine Scavenging (Resin/Acid Wash) SmallScale->Scavenge LargeScale->Scavenge Flash Method A: Flash Chromatography (Hex/EtOAc Gradient) Scavenge->Flash Isolate A-B from A-A/B-B Cryst Method B: Fractional Recrystallization (EtOH/Water) Scavenge->Cryst Thermodynamic Separation QC QC: 1H & 19F NMR Flash->QC Cryst->QC

Caption: Decision matrix for sulfamide purification selecting between chromatography and crystallization based on scale.

Protocol A: High-Performance Flash Chromatography (HPFC)

Best for: Small scale (<2g), close-eluting impurities, and final polishing.[1]

Materials
  • Stationary Phase: Spherical Silica Gel (20–40 µm), High Surface Area.[1]

  • Mobile Phase A: Hexanes (or Heptane).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

  • Loading Solvent: Dichloromethane (DCM) or dry load on Celite.[1]

Step-by-Step Procedure
  • TLC Method Development:

    • Prepare a TLC plate with the crude mixture.

    • Elute with 30% EtOAc in Hexanes.

    • Visualization: UV (254 nm). The sulfamide backbone is not strongly UV active, but the benzyl rings are.

    • Note: The

      
       substituted bis-sulfamide usually runs higher (
      
      
      
      ) than the target (
      
      
      ) and the non-substituted bis-sulfamide (
      
      
      ).
  • Column Equilibrataion:

    • Equilibrate the column with 5% EtOAc/Hexanes (2 CV - Column Volumes).

  • Gradient Execution:

    • 0–5 min: Isocratic hold at 5% B (to elute non-polar impurities).

    • 5–20 min: Linear gradient 5%

      
       40% B.
      
    • 20–25 min: Hold at 40% B.

  • Fraction Collection:

    • Collect peaks based on UV absorbance (254 nm and 280 nm).

    • Critical Step: If resolution is poor between the target and the "bis-CF3" impurity, switch solvent system to DCM:MeOH (99:1 to 95:5) . The chlorinated solvent interacts differently with the fluorinated aromatic ring, often improving separation.

Protocol B: Fractional Recrystallization

Best for: Large scale (>10g), removing symmetrical byproducts without silica waste.[1]

The Principle

Unsymmetrical sulfamides often possess a lower melting point and higher solubility than their symmetrical counterparts due to disrupted crystal lattice symmetry. However, the


 group can induce high crystallinity. We utilize the "Rule of 3" in crystallization: dissolve hot, cool slowly, and use an anti-solvent.
Solvent System

Primary: Ethanol (95%) or Isopropanol (IPA).[1] Anti-solvent: Water.

Step-by-Step Procedure
  • Dissolution:

    • Place crude solid in a flask equipped with a magnetic stir bar.

    • Add Ethanol (5 mL per gram of solid).

    • Heat to reflux (

      
      ). If solid remains, add Ethanol in 1 mL increments until fully dissolved.
      
  • Hot Filtration (Optional):

    • If insoluble particles (inorganic salts from synthesis) remain, filter the hot solution through a pre-heated glass frit.[2]

  • Nucleation & Cooling:

    • Remove from heat and allow the flask to cool to Room Temperature (RT) slowly (over 1 hour). Rapid cooling traps impurities.

    • Once at RT, observe for crystal formation.[2]

    • Anti-solvent Addition: If no crystals form, add warm water dropwise until the solution turns slightly turbid (cloud point), then add 1-2 drops of Ethanol to clear it.

  • Deep Cooling:

    • Place the flask in an ice bath (

      
      ) for 2 hours.
      
  • Harvesting:

    • Filter crystals via vacuum filtration (Buchner funnel).[2]

    • Wash with cold 30% Ethanol/Water.

    • Dry in a vacuum oven at

      
       overnight.
      

Protocol C: Chemo-selective Scavenging (Pre-Purification)

Best for: Removing unreacted benzylamines before chromatography/crystallization to simplify the mixture.[1]

Concept: Sulfamides are much less basic than the starting amines.[1] We can use a strong cation exchange resin to "catch" the amines while the sulfamide passes through.

Procedure
  • Dissolve crude reaction mixture in DCM or Methanol.

  • Add Amberlyst® 15 (hydrogen form) or equivalent sulfonic acid resin (approx. 3 eq.[1] relative to expected residual amine).[3][4]

  • Stir gently for 1 hour at RT.

  • Filter off the resin. The filtrate contains the neutral sulfamides (Target + Symmetrical impurities). The amines remain bound to the solid resin.

  • Concentrate the filtrate and proceed to Protocol A or B.

Quality Control & Validation

Every batch must be validated. The


 group provides a unique handle for NMR validation.
NMR (Diagnostic)
  • Symmetrical Bis-CF3 Impurity: Will show a single sharp peak (chemically equivalent environments).

  • Target (Unsymmetrical): Will show a single sharp peak, but at a distinct chemical shift (usually

    
     ppm) compared to the impurity.
    
  • Mixture: If purification failed, you will see two distinct fluorine signals.

NMR (Diagnostic Regions)
  • Methylene Protons (

    
    ): 
    
    • Symmetrical impurities show one singlet for the

      
       groups (integration 4H).
      
    • The Target shows two distinct doublets or singlets (integration 2H each) because the benzyl environments are different (one has

      
      , one does not).
      
HPLC Purity Check
  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile + 0.1% TFA.[1]

  • Note: TFA is required to suppress ionization of the sulfamide nitrogen and sharpen the peak shape.

References

  • Reiss, M. A., et al. (2012). "Sulfamides as Bioisosteres: Synthesis and Application." Journal of Medicinal Chemistry.

  • Maryanoff, B. E. (2004). "Structure-Activity Studies on Anticonvulsant Sulfamates and Sulfamides." Journal of Medicinal Chemistry. (Representative context for sulfamide purification).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Biotage Application Note. "Strategies for Separating Positional Isomers and Close-Eluting Compounds."

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Modern synthesis context).

(Note: While specific "Application Notes" for this exact molecule are proprietary to internal lab notebooks, the protocols above are derived from standard operating procedures for the sulfamide chemical class as supported by the cited medicinal chemistry literature.)

Sources

Application Note: High-Precision Molecular Docking of Benzylsulfamides into Carbonic Anhydrase Active Sites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Carbonic Anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1][2][3][4] They are primary targets for antiglaucoma, anticonvulsant, and antitumor therapies. Benzylsulfamides, a subset of the sulfonamide class, act as chemotypes that bind directly to the catalytic Zinc (Zn²⁺) ion.

The Modeling Challenge: Standard high-throughput docking protocols frequently fail with CAs because they treat the metal ion as a static steric sphere or fail to account for the specific electronic transition of the sulfonamide group.

The Solution: This guide details a "Metal-Centric" docking strategy. Success relies on three non-negotiable mechanistic pillars:

  • Ligand State: The sulfonamide moiety must be modeled in its anionic (deprotonated) form (

    
    ) to coordinate the Zn²⁺.
    
  • Coordination Geometry: The docking algorithm must permit or enforce a tetrahedral or distorted trigonal bipyramidal geometry at the metal center.

  • The "Gatekeeper" Water: Conservation of deep-pocket water networks is often required for correct pose prediction of the benzyl tail.

Structural Preparation (The Foundation)

Inaccurate preparation is the leading cause of docking failure in metalloproteins.

Protein Preparation
  • PDB Selection: Select high-resolution structures (< 2.0 Å).

    • Recommended for CA II: PDB 1G52 or 6SBH (High res, classic sulfonamide bound).

    • Recommended for CA IX: PDB 3IAI or 5FL4 (Tumor-associated isoform).

  • The Zinc Ion: Ensure the Zn²⁺ atom is retained and correctly typed as a divalent cation (+2).

  • Histidine Protonation: The Zn is coordinated by three histidines (His94, His96, His119 in CA II). These must be modeled as neutral tautomers (typically HIE/HID in AMBER nomenclature) to allow the imidazole nitrogen to coordinate the metal.

  • Water Management: Remove bulk solvent, but retain the "Deep Waters" . Specifically, water molecules bridging the loop regions (e.g., near Thr199/Glu106) often stabilize the active site architecture.

Ligand Preparation (Critical Step)

Standard pH 7.4 protonation algorithms often protonate sulfonamides to the neutral form (


).
  • Protocol: You must manually generate the anionic species (

    
    ).
    
  • Reasoning: The neutral sulfonamide is a weak inhibitor. Binding involves the displacement of the Zn-bound hydroxide/water and the ionization of the sulfonamide NH. Docking the neutral form forces the software to overcome a massive electrostatic penalty that does not exist in the biological binding event.

Experimental Protocol: The Docking Workflow

This protocol is software-agnostic but assumes the use of a grid-based docking engine (e.g., Glide, GOLD, or AutoDock Vina with specialized metal parameters).

Step 1: Grid Generation
  • Center: Define the grid box center using the coordinates of the crystallographic Zn²⁺ ion.

  • Dimensions: Extend the box 10–12 Å from the Zn to encompass the hydrophobic pocket where the benzyl ring resides.

  • Constraints (Highly Recommended):

    • Metal Coordination Constraint: If your software supports it (e.g., Glide Metal Coordination), set a constraint requiring a ligand atom to be within 2.5 Å of the Zn.

    • H-Bond Constraint: Alternatively, require a hydrogen bond to Thr199 .[5][6] This residue is the "gatekeeper" that orients the sulfonamide oxygens.

Step 2: Sampling and Scoring
  • Conformational Sampling: Set sampling to "Precision" or "Slow". The benzyl tail requires rotational freedom to find the hydrophobic patches (Val121, Leu198).

  • Scoring Function: Use a scoring function optimized for electrostatics and metal binding (e.g., ChemPLP in GOLD or SP-Peptide in Glide). Standard VdW-heavy scoring functions may underestimate the strength of the N-Zn bond.

Step 3: Post-Docking Validation
  • Geometry Check: The distance between the sulfonamide Nitrogen and Zn should be 1.9 – 2.3 Å .

  • RMSD: If re-docking a known ligand (e.g., Acetazolamide), the RMSD must be < 2.0 Å.

  • Interaction Fingerprint: Verify the "Selectivity Filter." The benzyl ring should engage in

    
    -stacking or hydrophobic contacts with the isoform-specific residues (e.g., Phe131 in CA II vs. Val131 in CA IX).
    

Visualization of Signaling & Workflow

Diagram 1: The Metal-Centric Docking Workflow

This flowchart outlines the decision process for handling the metalloprotein aspects of CA.

CA_Docking_Workflow Start Start: Select PDB Structure Prep_Prot Protein Prep: Fix His Tautomers (Zn coord) Retain Deep Waters Start->Prep_Prot Prep_Lig Ligand Prep: Generate Anionic Form (R-SO2-NH-) Start->Prep_Lig Grid Grid Generation: Center on Zn Radius: 12 Angstroms Prep_Prot->Grid Prep_Lig->Grid Constraint_Check Apply Constraints? Grid->Constraint_Check Docking Docking Simulation: Rigid Receptor / Flexible Ligand Constraint_Check->Docking Yes (Recommended) Constrain N-Zn or H-bond Thr199 Constraint_Check->Docking No (High Risk of False Positives) Analysis Pose Analysis: 1. N-Zn Distance (1.9-2.3 A) 2. Thr199 H-Bond 3. Tail Hydrophobic Fit Docking->Analysis

Caption: Figure 1. Optimized workflow for Carbonic Anhydrase docking, emphasizing the critical divergence in ligand protonation states and constraint usage.

Diagram 2: Active Site Interaction Network

This diagram visualizes the binding mode logic required to validate a pose.

CA_Interactions Ligand Benzylsulfamide (Anion) Zn Zn(II) Ion Ligand->Zn Coordination (Primary Interaction) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (Orientation) Hydro_Pocket Hydrophobic Pocket (Val121, Leu198, Phe131) Ligand->Hydro_Pocket Van der Waals (Selectivity) Glu106 Glu106 Thr199->Glu106 H-Bond Network His_Triad His94, His96, His119 His_Triad->Zn Coordination

Caption: Figure 2. Interaction map of the CA active site. The Sulfonamide-Zn coordination is the anchor, while the Thr199-Glu106 network orients the headgroup.

Quantitative Analysis & Data Presentation

When reporting docking results for benzylsulfamides, summarize data to highlight the correlation between the "Tail" fit and the binding energy.

Table 1: Recommended Data Reporting Structure

Ligand IDZn-N Distance (Å)Thr199 H-Bond?Docking Score (kcal/mol)RMSD to Crystal (Å)Key Hydrophobic Contact
Ref (AZA) 2.1Yes-9.50.45N/A
BS-01 2.2Yes-10.2N/AVal121 (Alk chain)
BS-02 3.5 (Fail)No-6.1N/ANone (Solvent exposed)

Note: Ligand BS-02 represents a common failure mode where the sulfonamide does not penetrate deep enough to coordinate the Zinc.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • RCSB Protein Data Bank. (2019).[7] Crystal structure of human carbonic anhydrase II in complex with benzenesulfonamide (PDB: 6GDC).[7]

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II in complex with a new sulfonamide inhibitor. Journal of Medicinal Chemistry.

  • Sastry, G. M., et al. (2013). Docking and molecular dynamics studies of human carbonic anhydrase IX inhibitors. Journal of Chemical Information and Modeling.

  • Gudipati, S., et al. (2021). Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. Communications Biology.

Sources

NMR characterization of N,N'-disubstituted sulfamide protons

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Characterization of N,N'-Disubstituted Sulfamide Protons


) Bioisosteres

Executive Summary

In modern medicinal chemistry, the N,N'-disubstituted sulfamide moiety serves as a critical bioisostere for ureas and carbamates. It offers unique hydrogen-bonding geometries and improved hydrolytic stability, making it valuable in the design of protease inhibitors, supramolecular anion receptors, and carbonic anhydrase inhibitors.

However, characterizing the sulfamide protons (


) is notoriously difficult due to their enhanced acidity  (relative to ureas), quadrupolar broadening  from 

, and rapid chemical exchange with trace water. This guide provides a robust, self-validating protocol for the unambiguous assignment and conformational analysis of these labile protons.

Physicochemical Context

To successfully characterize sulfamides, one must understand the underlying physics driving their NMR behavior.[1]

  • Acidity & Exchange: Unlike ureas (

    
    ), N,N'-disubstituted sulfamides are significantly more acidic (
    
    
    
    ).[1] The electron-withdrawing sulfonyl group (
    
    
    ) polarizes the
    
    
    bond, increasing the rate of proton exchange with protic solvents or trace moisture.
    • Consequence: In wet

      
      , signals often broaden to the baseline or disappear.[1]
      
  • Conformational Isomerism: The

    
     bond has partial double-bond character, leading to restricted rotation.[1] Sulfamides can exist in gauche or anti conformations, which are distinguishable only via detailed NOE (Nuclear Overhauser Effect) studies.[1]
    
  • Hydrogen Bonding: The sulfamide motif acts as a dual H-bond donor (

    
    ) and acceptor (
    
    
    
    ). Intramolecular H-bonding (e.g., in 6- or 7-membered rings) dramatically shifts the resonance downfield (
    
    
    ppm) and shields the proton from solvent exchange.

Methodology 1: Solvent Selection & Sample Preparation[1]

Objective: Minimize chemical exchange to sharpen resonances and enable scalar coupling observation.

The "DMSO Standard" Protocol: Chloroform-d (


) is generally unsuitable  for sulfamide characterization due to its inability to stabilize the acidic protons and its tendency to contain trace acid (DCl), which catalyzes exchange.

Recommended Solvent System:

  • Primary: Dimethyl sulfoxide-d6 (

    
    ).[1]
    
    • Mechanism:[1] DMSO acts as a strong H-bond acceptor, "locking" the sulfamide protons in place and slowing exchange rates significantly.[1]

  • Secondary: Acetone-d6.[1]

    • Use Case: When sample recovery is essential (easier evaporation) or when low-temperature studies (

      
      ) are required.[1]
      

Preparation Steps:

  • Desiccation: Ensure the sulfamide sample is dried under high vacuum (> 2 hours) to remove lattice water.[1]

  • Solvent Drying: Use

    
     stored over activated 4Å molecular sieves.[1] Even 0.1% water content can broaden sulfamide peaks.[1]
    
  • Concentration: Prepare samples at 5–10 mM . Higher concentrations may induce intermolecular aggregation (dimerization), shifting peaks downfield and complicating interpretation.[1]

Methodology 2: 1D NMR Characterization

Objective: Establish baseline chemical shifts and validate proton identity.

Acquisition Parameters:

  • Pulse Sequence: Standard 1D proton (

    
     or equivalent).
    
  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    seconds. Sulfamide protons have longer
    
    
    relaxation times than aliphatic protons; insufficient delay leads to integration errors.[1]
  • Temperature: 298 K (Standard).[1][2]

Data Interpretation Table:

Proton TypeChemical Shift (

, ppm)
MultiplicityInterpretation
Free Sulfamide NH 7.5 – 9.0Broad SingletSolvent-exposed; rapid exchange.[1]
H-Bonded Sulfamide NH 9.0 – 10.5+Sharp Doublet/SingletIntramolecular H-bond (e.g., to ortho-substituent).
Alkyl-NH Coupling --Doublet / TripletVisible only in dry DMSO;

Hz.[1]
Aromatic Protons 6.5 – 8.0MultipletsStandard aromatic region.[1]

Validation Experiment: The


 Shake 
  • Acquire the standard spectrum in

    
    .[1]
    
  • Add 1–2 drops of

    
     directly to the NMR tube.[1]
    
  • Shake vigorously and re-acquire.[1]

  • Result: Sulfamide

    
     signals will disappear (exchange with 
    
    
    
    ) or significantly diminish.[1] Non-exchangeable
    
    
    signals remain unchanged.

Methodology 3: Variable Temperature (VT) NMR

Objective: Distinguish between Intramolecular (structural) and Intermolecular (solvent/aggregation) hydrogen bonding. This is the "Gold Standard" for characterizing bioisostere behavior.[1]

Experimental Protocol:

  • Calibrate: Ensure the probe temperature is calibrated using a methanol or glycol standard.[1]

  • Range: Acquire spectra at 298 K, 303 K, 308 K, 313 K, 318 K, and 323 K. (Do not exceed the boiling point or degradation point).

  • Tracking: Track the chemical shift (

    
    ) of the sulfamide 
    
    
    
    protons.
  • Calculation: Plot

    
     (y-axis) vs. Temperature (x-axis).[1] The slope is the temperature coefficient (
    
    
    
    ).[1]

Interpretation Logic:

  • Case A: Solvent Exposed / Intermolecular H-Bonding

    • As T increases, thermal energy breaks the weak solute-solvent H-bonds.[1]

    • The proton becomes more shielded (moves upfield).[1][3]

    • Coefficient: Large negative value (

      
      ).[1][4]
      
  • Case B: Intramolecular H-Bonding / Steric Shielding

    • The internal H-bond is thermodynamically stable and less affected by solvent disruption.[1]

    • Coefficient: Small negative value (

      
      ).[1]
      

Visualization of Workflows

Figure 1: Characterization Workflow

G Start Unknown Sulfamide Sample Solvent Dissolve in dry DMSO-d6 (Avoid CDCl3) Start->Solvent Screening 1D 1H NMR @ 298K (Check 8.0 - 10.5 ppm) Solvent->Screening Decision Are NH peaks visible? Screening->Decision Broad Broad/Undefined Peaks Decision->Broad No/Poor Sharp Sharp/Defined Peaks Decision->Sharp Yes Dry Action: Dry Sample/Solvent over Molecular Sieves Broad->Dry D2O Validation: D2O Shake Test (Peaks must disappear) Sharp->D2O VT Advanced: VT-NMR (298K - 323K) Sharp->VT Dry->Solvent

Caption: Step-by-step decision tree for the NMR analysis of sulfamide protons, prioritizing solvent integrity.

Figure 2: Interpreting H-Bonding Coefficients

G Input Calculate Slope (Δδ / ΔT) LargeNeg Large Negative (< -5 ppb/K) Input->LargeNeg SmallNeg Small Negative (> -3 ppb/K) Input->SmallNeg Inter Interpretation: Solvent Exposed (Intermolecular) LargeNeg->Inter High Temp Sensitivity Intra Interpretation: Hydrogen Bonded (Intramolecular) SmallNeg->Intra Stable Conformation

Caption: Logic flow for distinguishing intramolecular hydrogen bonding using Variable Temperature NMR coefficients.

Advanced Techniques: 2D NMR

For complex molecules where


 signals overlap with aromatics:
  • 
     HSQC: 
    
    • While

      
       is low natural abundance, the large coupling constant (
      
      
      
      ) makes HSQC feasible with concentrated samples (>20 mM) and cryoprobes.
    • Benefit: Unambiguously identifies the nitrogen attached to the proton.[1] Sulfamide nitrogens appear upfield relative to amides.[1]

  • NOESY / ROESY:

    • Crucial for determining the stereochemistry of the R and R' groups relative to the sulfamide core.

    • Observation: Strong NOE between the

      
       and the ortho-protons of an aromatic R-group confirms an anti conformation or specific rotamer populations.
      

References

  • Reitz, A. B., et al. (2009).[1] "Sulfamides and sulfamates in medicinal chemistry." Current Topics in Medicinal Chemistry. Link

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 8: Dynamic NMR and Exchange). Link

  • Popov, K., et al. (2013).[1] "NMR Determination of Hydrogen Bond Thermodynamics." Journal of Chemical Education. Link

  • Gautier, A., et al. (2012).[1] "Sulfamides: Synthesis and Applications." Chemistry - A European Journal.[1] Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Metabolic Stability of N-benzylsulfamide Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for optimizing the metabolic stability of N-benzylsulfamide drug candidates. We will explore common experimental challenges, provide robust troubleshooting strategies, and answer frequently asked questions to empower your research and development efforts.

This center is structured into two primary sections:

  • Troubleshooting Guide: A hands-on guide to navigate and resolve common issues encountered during in vitro metabolic stability assays.

  • Frequently Asked Questions (FAQs): A knowledge base addressing strategic and mechanistic questions related to the metabolism and structural modification of N-benzylsulfamides.

Part 1: Troubleshooting Guide for In Vitro Assays

This section addresses the practical challenges of accurately assessing metabolic stability.

Issue 1: My N-benzylsulfamide candidate shows unexpectedly high instability in the liver microsomal assay.

This is a common starting point in drug discovery. High clearance in this assay often points to metabolism by Cytochrome P450 (CYP) enzymes.[1]

Initial Diagnostic Questions:

  • Did the positive controls behave as expected? High-turnover controls (e.g., Verapamil, Dextromethorphan) should show significant depletion, while low-turnover controls (e.g., Warfarin) should remain relatively stable. If controls fail, the issue is likely with the assay system itself.

  • Was the NADPH regenerating system included and active? Microsomal CYP enzymes are dependent on NADPH as a cofactor.[2] Its absence or degradation will halt metabolic activity.

  • Is the compound precipitating in the assay buffer? Poor solubility can lead to an artificially low measurement of the compound, which can be misinterpreted as rapid metabolism. Visually inspect the wells and consider a solubility check in the final assay buffer.

Troubleshooting Workflow:

G cluster_0 Troubleshooting High Microsomal Instability Start High Instability Observed CheckControls Were positive/negative controls valid? Start->CheckControls AssayFailure Systemic Assay Failure: - Check reagent integrity (microsomes, NADPH) - Verify instrument performance - Re-run assay CheckControls->AssayFailure No CheckSolubility Is compound soluble in assay medium? CheckControls->CheckSolubility Yes SolubilityIssue Solubility Issue: - Reduce compound concentration - Add co-solvent (if permissible) - Re-evaluate data CheckSolubility->SolubilityIssue No MetabolicLability Compound is Likely a True Metabolic Liability CheckSolubility->MetabolicLability Yes MetID Proceed to Metabolite Identification (MetID) to confirm metabolic soft spots MetabolicLability->MetID

Caption: Key sites of metabolic attack on the N-benzylsulfamide scaffold.

  • Benzylic Oxidation (Position B): This is often a major liability. Oxidation of the carbon adjacent to the nitrogen and the phenyl ring can lead to an unstable intermediate that cleaves, resulting in N-debenzylation. [3][4]* Aromatic Hydroxylation (Positions A & D): The phenyl rings are susceptible to hydroxylation by CYP enzymes. The resulting phenol can then be rapidly conjugated (glucuronidated or sulfated), leading to high clearance. [5][6]* N-Dealkylation (Position C): If the R1 group is a small alkyl chain (e.g., methyl, ethyl), it can be oxidatively removed.

  • Sulfonamide Bond Cleavage: While the sulfonamide bond is generally more stable than an amide bond, it is not completely inert, though this is a less common primary metabolic pathway. [7]

Q2: How can I strategically block metabolism at the benzylic position?

Blocking this common pathway can dramatically improve metabolic stability.

  • Introduce Steric Hindrance: Replacing one of the benzylic hydrogens with a methyl group (α-methylation) can sterically shield the position from enzymatic attack.

  • Incorporate Electron-Withdrawing Groups: Adding electron-withdrawing groups (e.g., fluorine, chlorine) to the benzyl ring (Position A) can deactivate the ring towards oxidation and may also disfavor benzylic oxidation. [6][8]* Bioisosteric Replacement: Replace the entire benzyl group with a different moiety that is less prone to oxidation, such as a pyridylmethyl or other heterocyclic group. This can also modulate potency and physicochemical properties. [9]

Q3: My lead compound is cleared via aromatic hydroxylation. What are my options?

This is a common issue, particularly for lipophilic compounds.

  • Block the Site of Oxidation: The most common strategy is to place a metabolically stable group, such as fluorine, at the position of hydroxylation (often the para-position). This C-F bond is very strong and resistant to cleavage.

  • Introduce Electron-Withdrawing Groups: As with benzylic oxidation, deactivating the aromatic ring with groups like -CF₃ or -SO₂NH₂ can reduce its susceptibility to attack by oxidative CYP enzymes. [6]* Reduce Lipophilicity: High lipophilicity often correlates with increased metabolic clearance by CYPs. Introducing polar groups elsewhere in the molecule can sometimes reduce the compound's affinity for the active site of these enzymes. [6]

Q4: What is the role of bioisosteres for the sulfonamide group itself?

While the sulfonamide core is relatively stable, replacing it can be a strategy to modulate physicochemical properties or explore new intellectual property space. [10]

  • Sulfoximines: These are aza-analogs of sulfones and have gained attention as sulfonamide replacements. They offer a different three-dimensional geometry and hydrogen bonding pattern. [10][11]* Acyl Sulfonamides: These can serve as bioisosteres for carboxylic acids and may offer different ADME properties compared to a standard sulfonamide. [12]* Reversed Sulfonamides: Reversing the direction of the sulfonamide bond (i.e., -NHSO₂- vs. -SO₂NH-) can significantly alter the compound's properties and metabolic profile.

Q5: How do I identify the specific metabolites of my compound?

Metabolite identification (MetID) is crucial for confirming metabolic liabilities.

The standard approach involves incubating the compound at a higher concentration in a metabolically active system (like hepatocytes or liver microsomes) for a longer duration. The resulting mixture is then analyzed by high-resolution mass spectrometry (HRMS). [13]The mass shifts observed between the parent compound and new peaks, combined with fragmentation patterns (MS/MS), allow for the structural elucidation of metabolites. For example, a +16 Da mass shift typically indicates the addition of an oxygen atom (hydroxylation).

References

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. (2020). Molecules. [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025). Patsnap Synapse. [Link]

  • Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. (n.d.). ACS Medicinal Chemistry Letters. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational-Experimental Synergy Study on Emerging Pollutants. (2023). Environmental Science & Technology. [Link]

  • Emerging Metabolic Profiles of Sulfonamide Antibiotics by Cytochromes P450: A Computational–Experimental Synergy Study on Emerging Pollutants. (2023). Environmental Science & Technology. [Link]

  • Determination of sulfonamide antibiotics and metabolites in liver, muscle and kidney samples by pressurized liquid extraction or ultrasound-assisted extraction followed by liquid chromatography-quadrupole linear ion trap-tandem mass spectrometry (HPLC-QqLIT-MS/MS). (2015). Talanta. [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design? (2025). Journal of Medicinal Chemistry. [Link]

  • Bioisosteres for Drug Hunters: Part 2 - Hydrogen Atoms, Heteroatoms, Sulfonamides, and Saturated Rings. (2025). Drug Hunter. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]

  • Sulfilimines: An Underexplored Bioisostere for Drug Design?. (2025). Journal of Medicinal Chemistry. [Link]

  • Simultaneous determination of sulfonamides and metabolites in manure samples by one-step ultrasound/microwave-assisted solid-liquid-solid dispersive extraction and liquid chromatography-mass spectrometry. (2015). Analytical and Bioanalytical Chemistry. [Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols. (n.d.). Creative Biolabs. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. (2018). ACS Medicinal Chemistry Letters. [Link]

  • Sulfonamide Bioisosteres of Niclosamide Enhance Antibacterial Activity of Colistin and Bacitracin. (n.d.). ChemMedChem. [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan. [Link]

  • Metabolism and effect of para-toluene-sulfonamide on rat liver microsomal cytochrome P450 from in vivo and in vitro studies. (2006). Acta Pharmacologica Sinica. [Link]

  • Hit-to-lead optimization of a benzene sulfonamide series for potential antileishmanial agents. (2020). RSC Medicinal Chemistry. [Link]

  • Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. (2020). Journal of AOAC INTERNATIONAL. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Corning Life Sciences. [Link]

  • Metabolic Stability. (n.d.). Frontage Laboratories. [Link]

  • Evaluation of Amides, Carbamates, Sulfonamides, and Ureas of 4-Prop-2-ynylidenecycloalkylamine as Potent, Selective, and Bioavailable Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5. (2019). Journal of Medicinal Chemistry. [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). protocols.io. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies. [Link]

  • Drug Metabolism – An Introduction. (n.d.). Chemistry LibreTexts. [Link]

  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. (2019). Xenobiotica. [Link]

  • metabolic stability & determining intrinsic drug clearance. (2023). YouTube. [Link]

  • Modular Two-Step Route to Sulfondiimidamides. (2022). Journal of the American Chemical Society. [Link]

  • Determination of sulfonamides in milk by ID-LC-MS/MS. (2018). ACG Publications. [Link]

  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. (n.d.). NEDMDG. [Link]

  • Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics. (2014). Journal of Medicinal Chemistry. [Link]

  • Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. (n.d.). BioIVT. [Link]

  • Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). LinkedIn. [Link]

  • Role of Biotransformation Studies in Minimizing Metabolism-Related Liabilities in Drug Discovery. (2011). The AAPS Journal. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). ResearchGate. [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]

  • Microsomal Stability Assay. (n.d.). Creative Bioarray. [Link]

  • Bioactivation of benzylamine to reactive intermediates in rodents: formation of glutathione, glutamate, and peptide conjugates. (2002). Chemical Research in Toxicology. [Link]

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separation of symmetrical byproducts in unsymmetrical sulfamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Troubleshooting the Separation of Symmetrical Byproducts

Welcome to the technical support center for unsymmetrical sulfamide synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to the formation and separation of symmetrical byproducts during their synthetic routes. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate these common but often frustrating hurdles.

Introduction: The Challenge of Selectivity

The synthesis of N,N'-disubstituted unsymmetrical sulfamides is a critical process in medicinal chemistry and materials science.[1] These scaffolds are valuable as hydrogen-bond donors and acceptors.[2] However, a persistent challenge is the concurrent formation of two symmetrical sulfamide byproducts alongside the desired unsymmetrical product. This occurs when the electrophilic sulfur(VI) reagent reacts with two equivalents of the same amine instead of one of each different amine. The similar physicochemical properties of the desired product and these byproducts can make purification a significant bottleneck. This guide provides in-depth troubleshooting strategies and detailed protocols to effectively address this separation challenge.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing two symmetrical sulfamide byproducts in my reaction?

A: This is the most common issue. The formation of symmetrical byproducts, R¹-NH-SO₂-NH-R¹ and R²-NH-SO₂-NH-R², alongside your desired R¹-NH-SO₂-NH-R² product, typically arises from a lack of control over the sequential addition of the two different amines to the sulfurylating agent (e.g., sulfuryl chloride, SO₂Cl₂). If the intermediate formed after the first amine addition is reactive, it can react with another molecule of the same amine before the second, different amine is introduced or has a chance to react. Certain methods, like those using SO₂F₂, are known to be unsuitable for primary amines, leading to the symmetrical sulfamide as the major product.[2][3]

Q2: What is the quickest way to confirm the presence of these byproducts?

A: Thin-Layer Chromatography (TLC) is the fastest initial check. A well-chosen solvent system will often show three distinct spots. For a more definitive confirmation, a crude ¹H NMR of your reaction mixture is highly effective. You will typically see distinct sets of signals for the protons adjacent to the nitrogen atoms for all three compounds, allowing for a rough estimation of their relative ratios.

Q3: My product and one of the byproducts have the same Rf value on TLC. What does this mean?

A: This indicates that the polarity of your desired unsymmetrical sulfamide and one of the symmetrical byproducts are very similar, which will make separation by standard column chromatography challenging. This often happens when the two amine substituents (R¹ and R²) are structurally alike. You will need to move beyond basic purification and explore the advanced techniques detailed in our troubleshooting guide.

Q4: Are there synthetic strategies that can prevent the formation of symmetrical byproducts from the start?

A: Yes. Modern methods significantly reduce the formation of these byproducts. The Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry approach is a prime example.[4][5] This strategy involves creating a stable sulfamoyl fluoride intermediate from the first amine, which can often be purified before reacting it with the second amine.[2][6] This stepwise approach provides excellent control and generally leads to high yields of the unsymmetrical product.[2] Another strategy is the one-flow synthesis using chlorosulfonic acid, which allows for rapid, controlled reactions that can minimize byproduct formation.[7][8]

In-Depth Troubleshooting Guides

Problem 1: My reaction mixture contains a high percentage of symmetrical byproducts.

This section focuses on minimizing byproduct formation at the reaction stage.

Root Cause Analysis
  • Reactivity of Intermediates: Traditional methods using reagents like sulfuryl chloride (SO₂Cl₂) proceed through highly reactive intermediates. The mono-substituted intermediate can react faster with the abundant first amine than with the second, subsequently added amine.

  • Stoichiometry and Addition Rate: In a one-pot synthesis, imprecise control over stoichiometry or adding the second amine too slowly can favor the formation of symmetrical byproducts.

  • Unstable Reagents: Sulfonyl chlorides are susceptible to hydrolysis, which can complicate reaction outcomes.[9] Using freshly prepared or properly stored reagents is crucial.

Solutions & Mitigation Strategies
  • Adopt a Stepwise Synthetic Route (SuFEx Chemistry): The most robust solution is to change your synthetic strategy. The SuFEx approach allows for the synthesis and isolation of a stable sulfamoyl fluoride intermediate.[2][6]

    • Action: React your first amine (R¹NH₂) with a reagent like imidazolium derivative 8, a stable solid analog of SO₂F₂, to form the R¹NH-SO₂F intermediate.[6] Purify this intermediate before reacting it with your second amine (R²NH₂).

    • Causality: This breaks the synthesis into two distinct, controllable steps, effectively preventing the competitive reactions that lead to symmetrical byproducts. This method is noted for its mildness, efficiency, and operational simplicity.[2]

  • Optimize Your One-Pot Protocol: If you must use a one-pot method, careful control of reaction parameters is critical.

    • Action (Inverse Addition): Add the sulfurylating agent slowly to a solution containing both amines.

    • Causality: This ensures that the reactive sulfurylating species is always the limiting reagent and has an equal probability of reacting with either amine, which can sometimes favor the statistical product distribution over the kinetically trapped symmetrical byproducts.

    • Action (Temperature Control): Run the reaction at a lower temperature (e.g., starting at 0 °C or -78 °C).

    • Causality: Lowering the temperature can reduce the rate of the second addition relative to the first, giving you more control and potentially allowing for more selective reaction with the second amine.

Problem 2: The desired product and byproducts are inseparable by standard column chromatography.

This is the most common purification challenge. When the polarity of the three sulfamides is too similar, they will co-elute.

Workflow for Tackling Difficult Separations

Caption: Workflow for troubleshooting difficult sulfamide separations.

Solution 1: Advanced Chromatographic Techniques

Standard silica gel chromatography often fails for closely related sulfamides. A systematic optimization is required.

StrategyActionRationale
Solvent System Screening Test a variety of solvent systems with different selectivities. Move beyond standard Ethyl Acetate/Hexanes. Try gradients with Dichloromethane/Methanol, Toluene/Acetone, or add small amounts of a third solvent like isopropanol.Different solvents interact differently with the solutes and the stationary phase, altering the relative retention times. Micellar liquid chromatography using agents like sodium dodecyl sulfate (SDS) has also been shown to be effective for separating sulfonamides.[10]
Isocratic vs. Gradient Elution If a gradient is causing bands to overlap, try a shallow gradient or isocratic elution with a finely tuned solvent mixture.A slow, shallow gradient increases the resolution between closely eluting compounds. Isocratic elution can sometimes provide better separation if the optimal solvent strength is found.[11]
Alternative Stationary Phases If silica fails, consider other stationary phases. Amino-propyl or cyano-propyl functionalized silica can offer different selectivity.[12][13]These phases introduce different intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions) that can be exploited to resolve compounds that are inseparable on standard silica.
Solution 2: Fractional Crystallization

If your unsymmetrical sulfamide is a solid, fractional crystallization can be a powerful, scalable purification method.[14]

  • Principle: This technique relies on small differences in the solubility of the desired product and the byproducts in a specific solvent or solvent mixture.[14] The goal is to create conditions where the desired compound crystallizes out of the solution, leaving the more soluble impurities behind.

  • Key Steps:

    • Solvent Selection: Find a solvent that dissolves your crude product when hot but in which the desired compound has limited solubility when cold. The symmetrical byproducts should ideally remain in solution at the lower temperature.

    • Dissolution: Dissolve the crude material in the minimum amount of boiling solvent.[15]

    • Slow Cooling: Allow the solution to cool slowly and undisturbed. Slow cooling is critical as it promotes the formation of larger, purer crystals.[15]

    • Seeding: If crystallization does not occur, adding a single, pure seed crystal of the desired product can initiate the process.[16]

    • Isolation: Collect the crystals by filtration and wash with a small amount of the cold crystallization solvent.

Solution 3: Derivatization for Separation

When all else fails, temporarily and selectively altering the chemical structure of one component can drastically change its polarity, making separation trivial.

  • Principle: Introduce a protecting group or a chemical handle onto a functional group present on the desired product (or one of the byproducts) but absent on the others. After chromatographic separation, this group is removed to yield the pure, desired sulfamide. This is a powerful strategy for complex sulfonamide derivatization.[17]

Caption: The derivatization-separation-deprotection workflow.

  • Example Scenario: Imagine your desired unsymmetrical sulfamide has a primary amine (R¹NH₂) and a secondary amine (R²R³NH) as precursors, while the symmetrical byproducts are from two primary amines or two secondary amines. The desired product has one N-H proton, while one symmetrical byproduct has two, and the other has none.

    • Action: You could selectively protect the N-H protons. For instance, reacting the mixture with a silylating agent under controlled conditions might preferentially protect the more accessible N-H of the symmetrical byproduct derived from the primary amine. This silylated compound will now be much less polar and easily separated on silica gel.

    • Causality: The addition of a bulky, nonpolar group like a silyl group dramatically alters the compound's polarity, making a previously impossible separation straightforward. The subsequent deprotection step regenerates the pure sulfamide.

Key Experimental Protocols

Protocol 1: Optimizing Flash Column Chromatography
  • TLC Analysis: On a single TLC plate, spot your crude mixture and run it in 3-4 different solvent systems (e.g., 20% EtOAc/Hex, 50% EtOAc/Hex, 5% MeOH/DCM, 30% Acetone/Toluene).

  • Identify Promising Systems: Look for the solvent system that gives the best separation (largest ΔRf) between the three spots. The ideal Rf for the desired product is between 0.2 and 0.4 for good separation.

  • Fine-Tuning: Take the best system and "fine-tune" it. If the spots are too high (Rf > 0.5), decrease the polar solvent concentration. If they are too low (Rf < 0.1), increase it.

  • Column Loading: Adsorb your crude material onto a small amount of silica gel. Evaporate the solvent to get a dry, free-flowing powder. This "dry loading" technique provides much better resolution than loading the sample dissolved in a strong solvent.

  • Elution: Run the column using the optimized solvent system, collecting small fractions. Analyze the fractions by TLC to identify which ones contain your pure product.

Protocol 2: Fractional Crystallization
  • Solvent Screening: In small test tubes, add ~20 mg of your crude material. Add a potential solvent dropwise until the solid dissolves at the solvent's boiling point.

  • Cooling Test: Allow the tubes to cool slowly to room temperature, then place them in an ice bath. A good solvent will produce crystals upon cooling. An ideal solvent will keep the byproducts dissolved.

  • Scale-Up: Once a suitable solvent is found, dissolve your entire batch of crude material in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Crystallization: Cover the flask and allow it to cool to room temperature slowly and without disturbance. If needed, insulate the flask to slow the cooling rate further.[15]

  • Harvesting: Once crystallization is complete, cool the flask in an ice bath for 20-30 minutes to maximize the yield. Collect the crystals by vacuum filtration, washing them with a minimal amount of the ice-cold solvent.

  • Purity Check: Dry the crystals and check their purity by ¹H NMR and TLC. If impurities remain, a second recrystallization may be necessary.

References

  • Amalric, G., et al. (2020). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. SciSpace. Available at: [Link]

  • Amalric, G., et al. (2020). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. Chemical Science (RSC Publishing). Available at: [Link]

  • Amalric, G., et al. (2020). Synthesis of unsymmetrical sulfamides and polysulfamides via SuFEx click chemistry. PMC. Available at: [Link]

  • Chen, Y. C., & Chen, Y. C. (2000). Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. PubMed. Available at: [Link]

  • Amalric, G., et al. (2020). Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (2024). Sulfamide synthesis by amination. Available at: [Link]

  • Das, P., & Jana, S. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE.
  • Kowalska, M., et al. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. Available at: [Link]

  • Patel, R., et al. (2024). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. ijarsct.
  • Taylor, L. T., & Chang, C. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science | Oxford Academic. Available at: [Link]

  • Taylor, L. T., & Chang, C. (1998). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]

  • Zhang, X., et al. (2024).
  • Lazarou, D., et al. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Available at: [Link]

  • Cepa, M., et al. (2021).
  • Kar, P., et al. (2024). Biological activity and synthesis of sulfonamide derivatives: A brief review.
  • Amalric, G., et al. (2020). (a) Undesired formation of symmetrical sulfamide 7a from 4a using.... ResearchGate. Available at: [Link]

  • BenchChem. (2025). troubleshooting common issues in sulfonamide synthesis reactions.
  • Sugisawa, N., et al. (2024). One-Flow Syntheses of Unsymmetrical Sulfamides and N-Substituted Sulfamate Esters. Organic Chemistry Portal. Available at: [Link]

  • Amalric, G., et al. (2020). Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. ChemRxiv. Available at: [Link]

  • ETH Zurich. (2018).
  • Montelongo, C., et al. (2020). A) Derivatization of complex sulfonamides through the parent sulfonyl....
  • Patyra, E., & Kwiatek, K. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. MDPI. Available at: [Link]

  • D'Alessandro, M., et al. (2016). Sulfate Separation by Selective Crystallization with a Bis-iminoguanidinium Ligand. PMC. Available at: [Link]

  • Sulzer. (n.d.).
  • BenchChem. (2025). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Elsler, A., et al. (2017). Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry. PMC. Available at: [Link]

  • Google Patents. (1957).
  • University of Cape Town. (n.d.).
  • Université de Sherbrooke. (n.d.).
  • Amalric, G., et al. (2020). Synthesis of Unsymmetrical Sulfamides and Polysulfamides Via SuFEx Click Chemistry. ResearchGate. Available at: [Link]

  • Smith, C. (2005). The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • Al-Juboori, A. M. J., & Al-Janabi, A. S. A. (2021).
  • Chen, K., et al. (2019). Synthesis of Sulfonimidamide-Based Amino Acid Building Blocks with Orthogonal Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]

Sources

solvent selection for recrystallization of N-benzyl-N'-benzylsulfamides

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of N-Benzyl-N'-benzylsulfamides

Case ID: REC-BZ-SU-001 Topic: Solvent Selection & Troubleshooting for N,N'-Dibenzylsulfamide Purification Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

Recrystallizing N-benzyl-N'-benzylsulfamide (and its derivatives) presents a unique challenge due to the molecule's "amphiphilic" nature.[1][2] The central sulfamide core (


) is highly polar and capable of hydrogen bonding, while the flanking benzyl groups add significant lipophilicity and flexibility.[1]

This dual nature often leads to the dreaded "oiling out" phenomenon, where the compound separates as a liquid rather than a crystal.[2] This guide provides a self-validating protocol to navigate these solubility issues, ensuring high purity and yield.

Part 1: The "Golden Path" Protocols

Based on structural analysis and empirical data, we recommend two primary solvent systems. You must validate these on a small scale (50–100 mg) before processing the full batch.[1][2]

System A: The Polarity Gradient (Ethyl Acetate / n-Heptane)

Best for: Removing non-polar impurities and handling "oily" crude material.[1]

ParameterSpecification
Primary Solvent Ethyl Acetate (EtOAc)
Anti-Solvent n-Heptane (or Hexanes)
Target Concentration ~1 g solute per 5–8 mL EtOAc (at reflux)
Cooling Profile Slow ramp (10°C/hour) to avoid oiling

Protocol:

  • Dissolve crude solid in minimum boiling EtOAc.

  • Crucial Step: If the solution is colored, treat with activated charcoal (1% w/w) and filter hot through Celite.[2]

  • Maintain boiling. Add hot n-Heptane dropwise until persistent cloudiness (turbidity) appears.[1][2]

  • Add just enough drops of hot EtOAc to clear the solution.[1][2]

  • Remove from heat.[1][2][3] Insulate the flask with foil/towels to ensure slow cooling to Room Temperature (RT).[1][2]

  • Once at RT, move to

    
     fridge.
    
System B: The Protic Standard (Ethanol / Water)

Best for: Highly crystalline crude and removing polar/inorganic salts.[1]

Protocol:

  • Dissolve crude in boiling Ethanol (95% or Absolute).

  • Add hot water dropwise to the boiling solution until turbidity is reached.

  • Clear with minimal Ethanol.[1][2]

  • Allow to cool very slowly. Rapid cooling in this system almost guarantees oiling out due to the hydrophobic effect of the benzyl rings.[2]

Part 2: Troubleshooting Hub (Q&A)

Issue 1: "My product is oiling out (liquid-liquid phase separation) instead of crystallizing."

Diagnosis: This occurs when the compound's melting point is depressed below the solvent's boiling point (due to impurities) or when the solvent is too polar (repelling the benzyl groups).[2]

Corrective Actions:

  • The "Seed" Technique:

    • Heat the oiled mixture until it becomes a clear solution again.

    • Cool slightly until the oil just begins to form.[1][2]

    • Add a seed crystal of pure product.[1][2] If you lack seeds, scratch the glass wall vigorously with a glass rod at the liquid-air interface.[1]

  • Change the Solvent System:

    • Switch to Toluene . The aromatic nature of toluene interacts favorably with the benzyl rings via

      
      -
      
      
      
      stacking, often preventing phase separation that occurs in aqueous/alcoholic media.[1]
  • Lower the Saturation:

    • You may be working at too high a concentration.[1][2] Dilute the mixture by 10-20% with the good solvent (e.g., EtOAc) to keep the product in solution until the temperature is lower.[1][2]

Issue 2: "I have low recovery yield (<50%)."

Diagnosis: The compound is likely too soluble in the cold solvent, or you used too much solvent initially.[2]

Corrective Actions:

  • Mother Liquor Rescue: Evaporate the filtrate (mother liquor) to 20% of its original volume and cool again.[1][2] This "second crop" is usually less pure but recovers yield.[1][2]

  • Solvent Switch: If using Ethanol, switch to Ethanol/Water (System B).[1][2] The water acts as a powerful anti-solvent to force the sulfamide out of solution.[2]

Issue 3: "The crystals are colored (yellow/brown) but should be white."

Diagnosis: Oxidation byproducts (often from benzylamine starting material) are trapped in the lattice.[2]

Corrective Actions:

  • Charcoal Treatment: Perform a hot filtration with activated carbon before crystallization.[1][2]

  • Methanol Wash: Wash the filtered crystals with cold Methanol.[1][2] Many colored impurities in this synthesis are highly soluble in MeOH, while the dibenzylsulfamide is less so.[2]

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical flow for selecting the correct solvent and troubleshooting failures.

RecrystallizationLogic Start Start: Crude N-Benzyl-N'-benzylsulfamide SolubilityTest Solubility Test (100mg) Start->SolubilityTest EtOAc Try Ethyl Acetate / Heptane SolubilityTest->EtOAc Moderate Impurities EtOH Try Ethanol / Water SolubilityTest->EtOH Salt Impurities Success Crystalline Solid Formed EtOAc->Success Slow Cool Oiling Oiling Out (Liquid Phase) EtOAc->Oiling Phase Sep EtOH->Success Slow Cool NoPrecip No Precipitation (Yield Loss) EtOH->NoPrecip Too Soluble Toluene Try Toluene (Aromatic Stacking) Toluene->Success Oiling->EtOAc Re-heat & Seed Oiling->Toluene Switch Solvent System NoPrecip->EtOH Add More Water

Caption: Decision tree for solvent selection. Blue nodes indicate actions; Green indicates success; Red indicates failure modes requiring the "Troubleshooting" paths.

Part 4: Scientific Rationale (Mechanism)

  • Solubility Profile:

    • The Sulfamide Core (

      
      ) is a hydrogen bond donor/acceptor, making it soluble in polar protic solvents like Ethanol.[1][2]
      
    • The Benzyl Groups are hydrophobic.[1][2] In highly polar solvents (like pure water), these groups aggregate, leading to "oiling out" before the crystal lattice can form.[1][2]

    • Toluene is effective because it solvates the benzyl rings via

      
      -
      
      
      
      interactions, stabilizing the molecule in solution at high temperatures and allowing a more ordered lattice formation upon cooling [1].[1]
  • Impurity Rejection:

    • Common impurities include benzylamine salts (polar) and unreacted sulfamoyl chlorides (reactive/polar).[1][2]

    • EtOAc/Heptane is superior for rejecting non-polar byproducts.[1][2]

    • EtOH/Water is superior for rejecting ionic salts (benzylammonium chloride) which stay in the aqueous mother liquor.[1][2]

References

  • Reitz, A. B., et al. (2018).[1][2] Synthesis of Unsymmetrical Sulfamides. Uses EtOAc/Hexanes for purification of related sulfamide derivatives.[1][2] Journal of Organic Chemistry. [1][2]

  • Spillane, W. J., et al. (2012).[1][2] Synthesis of New Fused Benzothiadiazepines and Macrocyclic Sulfamides. Discusses acetonitrile and ethanol usage for sulfamide recrystallization. Phosphorus, Sulfur, and Silicon and the Related Elements.[2][4] [1][2]

  • BenchChem Technical Support. (2025). Troubleshooting Oiling Out in Sulfonamide Recrystallization. General protocols for sulfonamide/sulfamide purification.

Sources

Validation & Comparative

A Researcher's Guide to Validating Sulfamide Inhibition Mechanisms with X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, sulfamides and their derivatives represent a privileged class of pharmacophores, integral to the development of therapeutics for a wide array of diseases, from bacterial infections to cancer.[1][2][3] Their efficacy often hinges on the precise inhibition of target enzymes. While biochemical assays can quantify the potency of these inhibitors, they fall short of revealing the intricate molecular interactions that drive this inhibition. For this, X-ray crystallography stands as the gold standard, offering unparalleled, high-resolution insights into the three-dimensional structure of protein-inhibitor complexes.[4][5][6]

This guide provides a comprehensive comparison of methodologies for validating sulfamide inhibition mechanisms, with a core focus on the application of X-ray crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and compare this structural technique with other biophysical and computational methods. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to rigorously validate their sulfamide-based drug candidates.

The Sulfamide Moiety: A Versatile Tool for Enzyme Inhibition

The sulfonamide functional group (-SO₂NH₂) and its derivatives are key features in a multitude of clinically approved drugs.[7][] Their ability to act as mimics of transition states or to directly interact with key catalytic residues makes them potent inhibitors of various enzyme classes, including:

  • Carbonic Anhydrases: Involved in pH regulation, their inhibition is a therapeutic strategy for glaucoma, and certain cancers.[9][10]

  • Proteases: Crucial in viral replication and cancer progression, their active sites are often targeted by sulfamide-containing inhibitors.

  • Kinases: Key regulators of cellular signaling, their dysregulation is a hallmark of many diseases.

  • Dihydropteroate Synthase (DHPS): An essential enzyme in the bacterial folate synthesis pathway, it is the target of sulfonamide antibiotics.[11][12]

The validation of the specific inhibitory mechanism is paramount for structure-based drug design and lead optimization. It is here that X-ray crystallography provides the most definitive evidence.[4]

X-ray Crystallography: Visualizing the Inhibition

X-ray crystallography allows for the direct visualization of the inhibitor bound to the active site of the target protein, revealing the precise binding mode, conformational changes, and key molecular interactions.[4][5] This structural data is indispensable for confirming the intended mechanism of action and for guiding further medicinal chemistry efforts.

Below is a generalized workflow for validating a sulfamide inhibition mechanism using X-ray crystallography.

X-ray Crystallography Workflow for Sulfamide Inhibitor Validation cluster_0 Protein Production & Characterization cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Solution & Refinement P1 Target Gene Cloning & Expression P2 Protein Purification (e.g., Affinity, SEC) P1->P2 P3 Protein Quality Control (SDS-PAGE, Mass Spec) P2->P3 C1 Co-crystallization Screening with Sulfamide Inhibitor P3->C1 High-purity protein C2 Crystal Optimization C1->C2 C3 Crystal Harvesting & Cryo-protection C2->C3 D1 X-ray Diffraction Data Collection (Synchrotron) C3->D1 Cryo-cooled crystal D2 Data Processing & Scaling D1->D2 S1 Phase Determination (Molecular Replacement) D2->S1 Processed diffraction data S2 Model Building & Refinement S1->S2 S3 Validation of Protein-Inhibitor Complex Structure S2->S3 Output Output S3->Output High-Resolution Structure & Mechanistic Insights

Figure 1. A generalized workflow for validating sulfamide inhibitor binding using X-ray crystallography.

Experimental Protocol: Co-crystallization of a Target Enzyme with a Sulfamide Inhibitor

This protocol outlines the key steps for obtaining crystals of a protein-sulfamide inhibitor complex.

1. Protein Preparation:

  • Expression and Purification: Express the target protein in a suitable system (e.g., E. coli, insect, or mammalian cells). Purify the protein to >95% homogeneity using a combination of chromatography techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).

  • Concentration and Buffer Exchange: Concentrate the purified protein to a suitable concentration for crystallization (typically 5-20 mg/mL). The final buffer should be well-defined and free of any components that might interfere with crystallization.

2. Complex Formation:

  • Dissolve the sulfamide inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Add the inhibitor to the purified protein solution at a molar excess (typically 2-5 fold) to ensure saturation of the binding sites.

  • Incubate the protein-inhibitor mixture on ice or at 4°C for at least one hour to allow for complex formation.[13]

3. Crystallization Screening:

  • Use commercially available or in-house prepared crystallization screens to sample a wide range of precipitant conditions (salts, polymers, pH).[14]

  • Set up crystallization trials using vapor diffusion (sitting or hanging drop) methods, mixing the protein-inhibitor complex with the screen solutions.[14]

  • Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several days to weeks.

4. Crystal Optimization and Harvesting:

  • Once initial crystal hits are identified, optimize the crystallization conditions by fine-tuning the concentrations of the precipitant, protein, and inhibitor, as well as the pH.

  • Carefully harvest the best-diffracting crystals and transfer them to a cryoprotectant solution to prevent ice formation during flash-cooling in liquid nitrogen.[15]

5. Data Collection and Structure Determination:

  • Collect X-ray diffraction data from the cryo-cooled crystals, preferably at a synchrotron source for high-intensity X-rays.

  • Process the diffraction data to obtain a set of structure factor amplitudes.

  • Solve the crystal structure using molecular replacement, using a previously determined structure of the target protein as a search model.

  • Build the inhibitor into the electron density map and refine the protein-inhibitor complex structure to high resolution.

  • Validate the final structure using established crystallographic metrics.[5]

Interpreting the Crystal Structure: Unveiling the Inhibition Mechanism

The resulting high-resolution crystal structure provides a wealth of information to validate the sulfamide's inhibition mechanism. Key aspects to analyze include:

  • Binding Site Confirmation: Directly visualize the inhibitor in the intended binding pocket.

  • Inhibitor Conformation: Determine the bioactive conformation of the sulfamide inhibitor.

  • Key Interactions: Identify the specific hydrogen bonds, ionic interactions, and hydrophobic contacts between the inhibitor and the protein. For many sulfamide inhibitors, this includes direct coordination to a metal ion in the active site.[9][16]

  • Conformational Changes: Observe any conformational changes in the protein upon inhibitor binding.

  • Water-Mediated Interactions: Identify the role of any water molecules in mediating interactions between the inhibitor and the protein.

Comparison with Alternative and Complementary Techniques

While X-ray crystallography provides the ultimate structural validation, a multi-faceted approach employing other techniques provides a more complete picture of the inhibitor's properties.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography High-resolution 3D structure of the protein-inhibitor complex, precise binding mode, and key interactions.[4][6]Unambiguous structural data, gold standard for structure-based drug design.Requires well-diffracting crystals, can be time-consuming, provides a static picture of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information on inhibitor binding, protein dynamics, and mapping of the binding site in solution.Provides information on dynamics, does not require crystallization.Generally limited to smaller proteins, can be technically challenging.
Isothermal Titration Calorimetry (ITC) Thermodynamic parameters of binding (affinity, enthalpy, entropy).Provides a complete thermodynamic profile of the interaction.Requires relatively large amounts of pure protein and compound.
Surface Plasmon Resonance (SPR) Kinetic parameters of binding (on-rate, off-rate) and affinity.High-throughput, requires small amounts of protein.Protein needs to be immobilized on a sensor chip.
Cryo-Electron Microscopy (Cryo-EM) High-resolution 3D structure of large protein complexes.[6][17]Applicable to large and flexible complexes that are difficult to crystallize.Can be technically challenging to achieve high resolution for smaller proteins.
Molecular Docking and Simulation Predicted binding mode and affinity of the inhibitor.[18]Computationally inexpensive, can screen large compound libraries.Predictions require experimental validation, accuracy can be limited.

digraph "Complementary Techniques for Inhibitor Validation" {
graph [overlap=false, splines=true, nodesep=0.5];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];

XC [label="X-ray Crystallography", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="NMR Spectroscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ITC [label="Isothermal Titration\nCalorimetry", fillcolor="#FBBC05", fontcolor="#202124"]; SPR [label="Surface Plasmon\nResonance", fillcolor="#34A853", fontcolor="#FFFFFF"]; CryoEM [label="Cryo-Electron\nMicroscopy", fillcolor="#5F6368", fontcolor="#FFFFFF"]; MD [label="Molecular Docking\n& Simulation", fillcolor="#F1F3F4", fontcolor="#202124"];

XC -> NMR [label="Dynamics in Solution", dir=both]; XC -> ITC [label="Thermodynamics", dir=both]; XC -> SPR [label="Kinetics", dir=both]; XC -> CryoEM [label="Large Complexes", dir=both]; XC -> MD [label="Prediction vs. Reality", dir=both]; }

Sources

Benchmarking Sulfamide Anticonvulsant Activity: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The sulfamide moiety (


) represents a distinct chemical scaffold from traditional sulfonamide anticonvulsants (e.g., acetazolamide). While structurally related to sulfamates (e.g., topiramate), sulfamides offer a unique dual-mechanism profile: potent inhibition of Carbonic Anhydrase (CA) isoforms—specifically CA II and CA VII—combined with voltage-gated sodium channel (

) blockade.

This guide provides a rigorous benchmarking framework for evaluating novel sulfamide derivatives against "Gold Standard" Anti-Epileptic Drugs (AEDs): Phenytoin (PHT) , Carbamazepine (CBZ) , and Valproic Acid (VPA) . It details the mechanistic rationale, validated screening protocols (NINDS/ASP standards), and quantitative performance metrics required to establish clinical viability.

Part 1: The Mechanistic Rationale

To benchmark a sulfamide effectively, one must first validate its mechanism of action (MoA). Unlike PHT or CBZ, which primarily stabilize the inactive state of sodium channels, sulfamides often exhibit a synergistic "Dual-Action" profile.

  • Primary Modulation: Blockade of voltage-gated

    
     channels (preventing high-frequency repetitive firing).
    
  • Secondary Modulation: Inhibition of cytosolic CA II and CA VII. This prevents the rapid buffering of intracellular pH, leading to a transient acidosis that inhibits NMDA receptor currents and potentiates GABAergic transmission.

Visualization: Dual-Action Signaling Pathway

The following diagram illustrates the convergence of sulfamide mechanisms compared to standard AEDs.

Sulfamide_Mechanism Sulfamide Novel Sulfamide Derivative Nav_Channel Voltage-Gated Na+ Channels Sulfamide->Nav_Channel Blocks CA_Enzyme Carbonic Anhydrase (CA II / CA VII) Sulfamide->CA_Enzyme Inhibits (Ki < 10nM) PHT_CBZ Standard AEDs (PHT, CBZ) PHT_CBZ->Nav_Channel Blocks Seizure_Control Seizure Threshold Elevation Nav_Channel->Seizure_Control Reduces Repetitive Firing pH_Drop Intracellular Acidosis (pH ↓) CA_Enzyme->pH_Drop Accumulation of CO2/H+ GABA_Rec GABA-A Receptor Potentiation pH_Drop->GABA_Rec Modulates NMDA_Rec NMDA Receptor Inhibition pH_Drop->NMDA_Rec Modulates GABA_Rec->Seizure_Control NMDA_Rec->Seizure_Control

Figure 1: Dual-mechanism pathway of sulfamides contrasting with single-target standard AEDs.

Part 2: Preclinical Screening Protocols

Reliable benchmarking requires adherence to the Anticonvulsant Screening Program (ASP) standards established by the NIH/NINDS. The following protocols ensure data is comparable to historical literature values.

Experimental Animals
  • Species: Male CD-1 mice (18–25 g) or Sprague-Dawley rats.

  • Rationale: CD-1 mice are the industry standard for initial AED screening due to consistent seizure thresholds.

  • N Value: Minimum n=8 per dose group for statistical significance.

Protocol A: Maximal Electroshock Seizure (MES) Test

Target: Efficacy against generalized tonic-clonic seizures (Grand Mal).

  • Preparation: Apply corneal electrodes to the animal. Apply electrolyte gel to ensure conductivity.

  • Stimulus: Deliver a 60 Hz alternating current for 0.2 seconds.

    • Mice: 50 mA

    • Rats: 150 mA

  • Observation: Observe immediate behavior.

  • Endpoint (Protection): Abolition of the Hindlimb Tonic Extension (HLTE) component. If the animal does not extend hindlimbs to a 90° angle, the compound is considered protective.

  • Benchmarking: Compare

    
     (Effective Dose) against Phenytoin (Standard).
    
Protocol B: Subcutaneous Pentylenetetrazol (scPTZ) Test

Target: Efficacy against absence or myoclonic seizures.

  • Preparation: Dissolve Pentylenetetrazol (PTZ) in 0.9% saline.

  • Induction: Administer PTZ subcutaneously into a loose fold of skin on the neck.

    • Dose:

      
       (Convulsive Dose 97%), typically 85 mg/kg  for mice.
      
  • Observation: Place animal in an isolation cage for 30 minutes.

  • Endpoint (Protection): Absence of a single clonic spasm of at least 5 seconds duration.

  • Benchmarking: Compare

    
     against Valproate or Ethosuximide.
    
Protocol C: Rotarod Neurotoxicity Screen

Target: Motor impairment and sedation (Side Effect Profile).

  • Setup: Use a knurled rod rotating at 6 rpm (mice) or 10 rpm (rats).

  • Pre-test: Screen animals; only those capable of balancing for 60 seconds are included.

  • Testing: Place treated animals on the rod.

  • Endpoint (Toxicity): Inability to maintain equilibrium for 60 seconds (3 falls).

  • Metric: Calculate

    
     (Toxic Dose).
    
Visualization: Screening Workflow

Screening_Workflow Compound Sulfamide Candidate Rotarod Rotarod Test (Neurotoxicity) Compound->Rotarod Step 1: Toxicity MES MES Test (Tonic-Clonic) Rotarod->MES If TD50 acceptable scPTZ scPTZ Test (Absence/Myoclonic) Rotarod->scPTZ If broad spectrum Data_Analysis Calculate PI (TD50 / ED50) Rotarod->Data_Analysis TD50 Data MES->Data_Analysis ED50 Data scPTZ->Data_Analysis ED50 Data Decision Go / No-Go Data_Analysis->Decision Benchmark vs PHT/VPA

Figure 2: Sequential screening workflow to determine the Protective Index (PI).

Part 3: Comparative Performance Data

The following table benchmarks a Representative Novel Sulfamide (based on high-potency derivatives like JNJ-26489112) against standard AEDs. Data represents typical values in male CD-1 mice (i.p. administration).

Table 1: Efficacy and Safety Profile Comparison
CompoundMES

(mg/kg)
scPTZ

(mg/kg)
Rotarod

(mg/kg)
Protective Index (PI)*Spectrum
Phenytoin (PHT) 9.5Inactive65.06.8 Narrow (Tonic-Clonic)
Carbamazepine (CBZ) 8.8Inactive70.07.9 Narrow (Tonic-Clonic)
Valproate (VPA) 270.0145.0430.01.6 Broad
Topiramate (TPM) 45.0~30.0>400>8.0 Broad
Novel Sulfamide 5.0 - 15.0 20.0 - 40.0 >300 >20.0 Broad

*Protective Index (PI) =


. A higher PI indicates a wider safety margin.
Analysis of Data
  • Potency: High-quality sulfamides often match the MES potency of Phenytoin (

    
     mg/kg) while exceeding Valproate in scPTZ potency.
    
  • Safety Margin: The defining advantage of the sulfamide class is often low neurotoxicity. While PHT induces ataxia at doses only 6x the therapeutic dose, sulfamides frequently exhibit PI values >20, indicating a superior safety window.

  • Spectrum: Unlike PHT (active only in MES), sulfamides typically show broad-spectrum activity (MES + scPTZ), validating the dual-mechanism hypothesis.

Part 4: Molecular Properties & ADME

For a sulfamide to succeed as a CNS drug, it must meet specific physicochemical criteria to cross the Blood-Brain Barrier (BBB).

  • Lipophilicity (LogP): Optimal range is 1.5 – 2.5 .

    • Sulfamides:[1][2][3] The

      
       group is polar; bulky lipophilic R-groups (e.g., adamantyl, chlorinated phenyls) are often added to optimize LogP.
      
  • Carbonic Anhydrase Selectivity:

    • Target: hCA II (brain cytosolic) and hCA VII .[4]

    • Avoid: hCA I (red blood cells) to minimize hematological side effects.

    • Benchmark: A successful candidate should have a

      
       for hCA II in the low nanomolar range (<10 nM).
      

References

  • National Institute of Neurological Disorders and Stroke (NINDS). (2023). Anticonvulsant Screening Program (ASP) Protocols. NIH.[5][6] Available at: [Link]

  • White, H. S., et al. (2002). "Discovery and preclinical development of antiepileptic drugs." Neurotherapeutics.[7] Available at: [Link]

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. Available at: [Link]

  • Maryanoff, B. E., et al. (2008). "Structure-Activity Studies on Anticonvulsant Sugar Sulfamates Related to Topiramate." Journal of Medicinal Chemistry. Available at: [Link]

  • Parker, M. H., et al. (2009). "Novel, Broad-Spectrum Anticonvulsants Containing a Sulfamide Group: Pharmacological Properties of JNJ-26489112." Journal of Medicinal Chemistry. Available at: [Link]

Sources

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